Acid-PEG3-C2-Boc
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O7/c1-14(2,3)21-13(17)5-7-19-9-11-20-10-8-18-6-4-12(15)16/h4-11H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWZJPCGUNJFEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Molecular Architecture of Acid-PEG3-C2-Boc: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the structure and properties of Acid-PEG3-C2-Boc, a bifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). Designed for researchers, scientists, and professionals in drug development, this document elucidates the distinct chemical moieties of the molecule and their synergistic role in advancing targeted protein degradation.
Molecular Structure and Components
This compound is a hetero-bifunctional linker composed of four key chemical components: a carboxylic acid group, a polyethylene glycol (PEG) linker, an ethyl spacer, and a tert-butyloxycarbonyl (Boc) protecting group. Its systematic chemical name is 3-(2-{2-[3-(tert-butoxy)-3-oxopropoxy]ethoxy}ethoxy)propanoic acid.[1] The spatial arrangement and connectivity of these groups impart the molecule with its characteristic properties, enabling its utility in the synthesis of PROTACs.
The structure consists of:
-
An Acid Group: A terminal propanoic acid group provides a reactive handle for conjugation with a ligand for a target protein.
-
A PEG3 Linker: A chain of three repeating ethylene glycol units confers hydrophilicity to the molecule, which can improve the solubility and pharmacokinetic properties of the resulting PROTAC.
-
A C2 Spacer: An ethyl group (part of the propoxy linkage) provides spatial separation between the PEG linker and the Boc-protected group.
-
A Boc Protecting Group: The tert-butyloxycarbonyl group protects a terminal functional group, preventing unwanted side reactions during synthesis and allowing for controlled, sequential conjugation.
Below is a two-dimensional representation of the chemical structure of this compound, generated using the Graphviz DOT language.
Figure 1: 2D chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for designing experimental protocols, including reaction conditions and purification methods.
| Property | Value | Reference |
| Chemical Name | 3-(2-{2-[3-(tert-butoxy)-3-oxopropoxy]ethoxy}ethoxy)propanoic acid | [1] |
| Molecular Formula | C14H26O7 | [1] |
| Molecular Weight | 306.35 g/mol | [1] |
| CAS Number | 1807539-06-5 | [1] |
| Appearance | Solid Powder or Colorless to light yellow liquid | [1][2] |
| Purity | ≥98% | [1] |
| SMILES | CC(C)(C)OC(=O)CCOCCOCCOCCC(O)=O | [1] |
| InChIKey | VDWZJPCGUNJFEE-UHFFFAOYSA-N | [1] |
Application in PROTAC Synthesis
This compound serves as a versatile linker in the synthesis of PROTACs, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3] This molecule is specifically utilized for the synthesis of PROTACs aimed at degrading proteins such as the Epidermal Growth Factor Receptor (EGFR) and inhibiting the mammalian target of rapamycin (mTOR).[1][2][3][4]
The workflow for utilizing this compound in PROTAC synthesis generally follows the logical steps outlined in the diagram below.
Figure 2: Generalized workflow for PROTAC synthesis using this compound.
Experimental Protocols
While specific, detailed experimental protocols for the synthesis of this compound are not publicly available in the search results, a general methodology for its use in PROTAC synthesis can be inferred. The following is a generalized protocol for the conjugation of a target protein ligand (containing a suitable nucleophile, e.g., an amine) to the carboxylic acid moiety of this compound.
Materials:
-
This compound
-
Target protein ligand with a primary or secondary amine
-
Coupling agents (e.g., HATU, HOBt)
-
Amine base (e.g., DIPEA)
-
Anhydrous aprotic solvent (e.g., DMF, DCM)
-
Reagents for Boc deprotection (e.g., TFA in DCM)
-
E3 ligase ligand with a reactive group for the deprotected end of the linker
Procedure:
-
Activation of Carboxylic Acid: Dissolve this compound in an anhydrous aprotic solvent. Add a coupling agent (e.g., HATU) and an amine base (e.g., DIPEA) and stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
First Conjugation: To the activated linker solution, add the target protein ligand. Allow the reaction to proceed at room temperature until completion, monitored by an appropriate technique (e.g., LC-MS).
-
Purification: Purify the resulting conjugate using standard chromatographic techniques (e.g., flash column chromatography or preparative HPLC).
-
Boc Deprotection: Dissolve the purified conjugate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). Stir at room temperature until the Boc group is completely removed, as monitored by LC-MS.
-
Second Conjugation: The deprotected amine is then available for conjugation to the E3 ligase ligand, which would typically be activated for reaction with an amine.
-
Final Purification: Purify the final PROTAC molecule using preparative HPLC.
Note: This is a generalized protocol and specific reaction conditions, including stoichiometry, temperature, and reaction times, must be optimized for each specific ligand and linker combination.
Conclusion
This compound is a well-defined and versatile chemical tool for the construction of PROTACs. Its distinct structural components provide the necessary functionality and physicochemical properties to bridge a target protein ligand and an E3 ligase ligand, ultimately facilitating targeted protein degradation. A thorough understanding of its structure and reactivity is paramount for its effective application in the design and synthesis of novel therapeutics in the rapidly evolving field of targeted protein degradation.
References
An In-Depth Technical Guide to the Physicochemical Properties and Applications of Acid-PEG3-C2-Boc
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of Acid-PEG3-C2-Boc, a bifunctional molecule increasingly utilized in advanced drug development, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs). This document details the chemical identity, physicochemical characteristics, and relevant experimental protocols for the characterization of this compound. Furthermore, it elucidates its critical role in the design of PROTACs for targeted protein degradation, with a focus on its application in the degradation of the Epidermal Growth Factor Receptor (EGFR) and the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway.
Chemical Identity and Physicochemical Properties
It is crucial to distinguish between two closely related and similarly named compounds often used in bioconjugation and PROTAC synthesis. This guide will address both to ensure clarity for researchers.
Compound 1: this compound (tert-butyl ester form)
This compound features a terminal carboxylic acid and a tert-butyl protected carboxylic acid, making it a valuable building block for further chemical modifications.
| Property | Value | Reference |
| CAS Number | 1807539-06-5 | [1] |
| Molecular Formula | C14H26O7 | [1] |
| Molecular Weight | 306.35 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Purity | ≥98% (typically determined by HPLC) | |
| Solubility | Soluble in DMSO (≥ 175 mg/mL) | [1] |
| pKa (Predicted) | 4.28 ± 0.10 | |
| Boiling Point (Predicted) | 423.2 ± 35.0 °C | |
| Density (Predicted) | 1.106 g/cm³ | [1] |
| Storage Conditions | Pure form: -20°C for 3 years; In solvent: -80°C for 6 months | [1] |
Compound 2: (Boc-amino)-PEG3-C2-carboxylic acid (Boc-protected amine form)
This derivative contains a terminal carboxylic acid and a Boc-protected amine, offering a different reactive handle for conjugation strategies.
| Property | Value | Reference |
| CAS Number | 1347750-75-7 | [2] |
| Molecular Formula | C14H27NO7 | [2] |
| Molecular Weight | 321.37 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [2] |
| Purity | ≥98% (typically determined by HPLC) | |
| Solubility | Soluble in DMSO | |
| Storage Conditions | -20°C for 3 years | [2] |
Experimental Protocols for Physicochemical Characterization
Accurate determination of physicochemical properties is paramount for the successful application of this compound in drug development. The following are detailed methodologies for key experiments.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state, solubility, and biological interactions of a molecule.
Principle: Potentiometric titration involves the gradual addition of a titrant (a strong base for an acidic compound) to a solution of the analyte while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.[3][4][5][6][7]
Materials:
-
This compound
-
Calibrated pH meter and electrode
-
Automated titrator or burette
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Potassium Chloride (KCl) for maintaining ionic strength
-
Deionized water
-
Nitrogen gas
Procedure:
-
Sample Preparation: Prepare a 1 mM solution of this compound in deionized water. To ensure complete dissolution, a small amount of a co-solvent like methanol may be used, although its effect on the pKa should be considered.
-
Ionic Strength Adjustment: Add KCl to the sample solution to maintain a constant ionic strength (e.g., 0.15 M).[3]
-
Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of weak acids.[3]
-
Titration:
-
Initially, acidify the solution to a pH of approximately 1.8-2.0 with 0.1 M HCl.[7]
-
Begin the titration by adding small, precise volumes of the standardized 0.1 M NaOH solution.
-
Record the pH after each addition, allowing the reading to stabilize (drift < 0.01 pH units per minute).[3]
-
Continue the titration until the pH reaches approximately 12.0-12.5.[7]
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve.
-
The pKa is the pH at which half of the volume of the equivalence point has been added.
-
Perform the titration in triplicate to ensure reproducibility.[3]
-
Determination of Lipophilicity (LogP) by Shake-Flask Method
Lipophilicity, expressed as the partition coefficient (LogP), is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
Principle: The shake-flask method is the traditional and most reliable technique for determining the octanol-water partition coefficient (LogP).[2][8][9][10] It involves measuring the concentration of the analyte in both octanol and water phases after they have reached equilibrium.
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Vials with screw caps
-
Vortex mixer or shaker
-
Centrifuge
-
Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS)
Procedure:
-
Phase Pre-saturation: Mix equal volumes of n-octanol and PBS (pH 7.4) and shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.[10]
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Partitioning:
-
Add a small aliquot of the stock solution to a vial containing a known volume of the pre-saturated n-octanol and pre-saturated PBS. The final concentration of the analyte should be within the linear range of the analytical method.
-
Securely cap the vial and shake it for a predetermined period (e.g., 1-24 hours) to allow for the partitioning equilibrium to be reached.
-
-
Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous phases.
-
Concentration Measurement: Carefully withdraw a sample from each phase and determine the concentration of this compound using a validated analytical method.
-
Calculation: The LogP is calculated using the following formula: LogP = log10 ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )
-
Replicates: Perform the experiment at least in triplicate.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Ensuring the purity of the linker is critical for the synthesis of well-defined and reproducible PROTACs.
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For PEGylated compounds that may lack a strong UV chromophore, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are often employed.[][12][13]
General HPLC-ELSD/CAD Method:
-
Column: A reversed-phase C18 or C8 column is typically suitable.
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the compound and any impurities.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detector: ELSD or CAD.
-
Sample Preparation: Dissolve a small amount of this compound in the mobile phase or a compatible solvent.
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Run the gradient program to separate the components.
-
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Stability Testing of the Boc-Protected Group
The stability of the tert-butyloxycarbonyl (Boc) protecting group is crucial during synthesis and storage.
Principle: Accelerated stability studies are performed to predict the long-term stability of a compound by subjecting it to elevated stress conditions (e.g., temperature, pH).
Procedure:
-
Prepare solutions of this compound in various relevant solvents and buffer systems (e.g., acidic, neutral, and basic pH).
-
Store the solutions at different temperatures (e.g., room temperature, 40°C, 60°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.
-
Analyze the aliquots by HPLC to quantify the amount of the parent compound remaining and to detect the formation of any degradation products, such as the deprotected carboxylic acid.
-
The rate of degradation can be determined, and the shelf-life under normal storage conditions can be extrapolated. The Boc group is known to be labile under acidic conditions.[14][15]
Application in PROTAC Design and Synthesis
This compound is a key building block in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins.[1]
Role of the PEG Linker in PROTACs
The linker moiety in a PROTAC is not merely a spacer but plays a pivotal role in the efficacy of the molecule. Polyethylene glycol (PEG) linkers, such as in this compound, offer several advantages:
-
Solubility: The hydrophilic nature of the PEG chain can enhance the overall aqueous solubility of the often large and hydrophobic PROTAC molecule.[16]
-
Cell Permeability: While seemingly counterintuitive, the flexibility of PEG linkers can allow the PROTAC to adopt conformations that shield its polar surface area, potentially improving cell membrane permeability.
-
Ternary Complex Formation: The length and flexibility of the linker are critical for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.
PROTAC-Mediated Degradation of EGFR and mTOR Signaling
This compound has been utilized in the synthesis of PROTACs targeting the degradation of EGFR and the inhibition of mTOR.[1]
EGFR Degradation Pathway: EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of various cancers. EGFR-targeting PROTACs work by recruiting an E3 ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)) to EGFR. This proximity leads to the ubiquitination of EGFR, marking it for degradation by the proteasome. This degradation-based approach can overcome resistance mechanisms associated with traditional EGFR inhibitors.
Caption: PROTAC-mediated degradation of EGFR.
mTOR Signaling Pathway Inhibition: The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. By degrading an upstream activator like EGFR or a component of the pathway itself, PROTACs can effectively inhibit mTOR signaling.
Caption: Inhibition of the mTOR signaling pathway via PROTAC-mediated EGFR degradation.
Experimental Workflow for PROTAC Synthesis
The synthesis of an EGFR-targeting PROTAC using this compound (tert-butyl ester form) and a VHL ligand is outlined below. This is a representative workflow that can be adapted for different target ligands and E3 ligase ligands.
Caption: General workflow for the synthesis of an EGFR-targeting PROTAC.
Detailed Steps:
-
Preparation of VHL Ligand: Synthesize or procure a VHL ligand with a free amine group suitable for coupling.[17][18]
-
Coupling of Linker to VHL Ligand:
-
Dissolve this compound and the amine-functionalized VHL ligand in an anhydrous aprotic solvent like DMF or DCM.
-
Add a peptide coupling reagent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA).
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Purify the resulting VHL-linker conjugate by column chromatography.
-
-
Deprotection of the tert-butyl Ester:
-
Coupling of EGFR Inhibitor:
-
Couple the deprotected VHL-linker with an amine-functionalized EGFR inhibitor (e.g., a derivative of gefitinib or osimertinib) using the same amide coupling conditions as in step 2.
-
-
Final Purification: Purify the final PROTAC molecule using preparative reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final PROTAC using NMR spectroscopy and high-resolution mass spectrometry.[19][][21][22]
Cellular Assays for PROTAC Evaluation
Western Blotting for Protein Degradation: This is the most common method to assess the degradation of the target protein.
Procedure:
-
Cell Culture and Treatment: Plate cancer cells (e.g., HCC827 for mutant EGFR) and treat with varying concentrations of the synthesized PROTAC for a specified time (e.g., 24 hours).[23][24][25]
-
Cell Lysis: Harvest the cells and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting:
-
Probe the membrane with a primary antibody specific for the target protein (e.g., anti-EGFR).
-
Also, probe for downstream signaling proteins (e.g., phospho-Akt, phospho-S6K) to assess pathway inhibition.[26][27][28][29]
-
Use a loading control antibody (e.g., anti-β-actin or anti-GAPDH) to ensure equal protein loading.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system. A decrease in the band intensity of the target protein with increasing PROTAC concentration indicates successful degradation.
Conclusion
This compound is a versatile and valuable tool in modern drug discovery, particularly in the rapidly advancing field of targeted protein degradation. Its well-defined structure and the favorable properties imparted by the PEG linker make it an excellent choice for the rational design and synthesis of PROTACs. A thorough understanding and characterization of its physicochemical properties, as detailed in this guide, are essential for its effective implementation in the development of novel therapeutics for cancer and other diseases.
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 10. LogP / LogD shake-flask method [protocols.io]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 17. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 18. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 21. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- 23. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
Synthesis and Purification of Acid-PEG3-C2-Boc: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Acid-PEG3-C2-Boc, a heterobifunctional linker crucial in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems. This document outlines a plausible multi-step synthetic route and detailed purification protocols, supported by quantitative data and visual workflows, to aid researchers in the successful production of this key molecule.
Introduction
This compound, chemically known as 3-(2-(2-(3-((tert-butoxycarbonyl)amino)propoxy)ethoxy)ethoxy)propanoic acid, is a valuable building block in medicinal chemistry and drug discovery. Its structure incorporates a Boc-protected amine, a flexible triethylene glycol (PEG3) spacer, and a terminal carboxylic acid. This unique combination of functionalities allows for the sequential and controlled conjugation to two different molecular entities, making it an ideal linker for constructing complex bioconjugates. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the final conjugate, a critical aspect in drug development.
Synthesis Pathway
The synthesis of this compound can be achieved through a multi-step process involving the protection of a bifunctional amine, followed by a Williamson ether synthesis to introduce the PEG spacer, and subsequent functionalization to yield the terminal carboxylic acid.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of tert-butyl (3-hydroxypropyl)carbamate (Boc-NH-(CH₂)₃-OH)
Materials:
-
3-Amino-1-propanol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3-amino-1-propanol in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Add the base (e.g., triethylamine, 1.1 equivalents) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.05 equivalents) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with the organic solvent (e.g., DCM).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of tert-butyl 3-(2-(2-(3-((tert-butoxycarbonyl)amino)propoxy)ethoxy)ethoxy)propanoate
Materials:
-
tert-butyl (3-hydroxypropyl)carbamate (from Step 1)
-
tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate[1]
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF) (optional)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C and slowly add a solution of tert-butyl (3-hydroxypropyl)carbamate (1.0 equivalent) in anhydrous THF.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Slowly add a solution of tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate (1.1 equivalents) in anhydrous THF to the reaction mixture.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to 0 °C and cautiously quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 3: Synthesis of 3-(2-(2-(3-((tert-butoxycarbonyl)amino)propoxy)ethoxy)ethoxy)propanoic acid (this compound)
Materials:
-
tert-butyl 3-(2-(2-(3-((tert-butoxycarbonyl)amino)propoxy)ethoxy)ethoxy)propanoate (from Step 2)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
or Hydrochloric acid (HCl) in 1,4-dioxane
Procedure (using TFA):
-
Dissolve the tert-butyl ester from Step 2 in dichloromethane.
-
Add trifluoroacetic acid (typically a 1:1 v/v mixture with DCM) to the solution at room temperature.
-
Stir the reaction for 2-4 hours, monitoring the deprotection by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting crude product can be purified by column chromatography or preparative HPLC.
Purification and Characterization
The purification of this compound and its intermediates is critical to obtain a high-purity product. Due to the polar nature of these PEGylated compounds, specific chromatographic techniques are recommended.
Purification Workflow
Caption: General purification workflow for this compound.
Column Chromatography Protocol
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient elution is often effective. A common solvent system starts with a less polar mixture (e.g., ethyl acetate/hexanes) and gradually increases in polarity by adding methanol (e.g., transitioning from ethyl acetate to a mixture of dichloromethane/methanol). For highly polar compounds, a chloroform-methanol system, sometimes with a small percentage of acetic acid for carboxylic acids, can be employed.
-
Fraction Analysis: Fractions are typically analyzed by TLC to identify those containing the pure product.
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.
| Parameter | Typical Value/Method |
| Molecular Formula | C₁₄H₂₇NO₇ |
| Molecular Weight | 321.37 g/mol |
| Appearance | Colorless to pale yellow oil or solid |
| Purity (HPLC) | ≥95% |
| ¹H NMR | Conforms to structure |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ or [M+Na]⁺ corresponds to the calculated mass |
Quantitative Data Summary
The following tables summarize typical quantitative data associated with the synthesis and properties of this compound and its key intermediates.
Table 1: Reagent Quantities for a Representative Synthesis
| Step | Starting Material | Reagent 1 | Reagent 2 | Solvent |
| 1 | 3-Amino-1-propanol (1.0 eq) | (Boc)₂O (1.05 eq) | Et₃N (1.1 eq) | DCM |
| 2 | Boc-NH-(CH₂)₃-OH (1.0 eq) | NaH (1.2 eq) | tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate (1.1 eq) | THF |
| 3 | tert-butyl ester intermediate (1.0 eq) | TFA (10-20 eq) | DCM |
Table 2: Typical Yields and Purity
| Compound | Step | Typical Yield | Purity (Post-Purification) |
| tert-butyl (3-hydroxypropyl)carbamate | 1 | 80-95% | >98% |
| tert-butyl 3-(2-(2-(3-(Boc-amino)propoxy)ethoxy)ethoxy)propanoate | 2 | 60-80% | >97% |
| This compound | 3 | 85-98% | >95% |
Conclusion
The successful synthesis and purification of this compound are achievable through a well-defined, multi-step synthetic route. Careful control of reaction conditions, particularly in the Williamson ether synthesis and deprotection steps, is crucial for maximizing yield and purity. The purification of these polar, PEGylated molecules requires optimized chromatographic conditions. This guide provides a foundational protocol and key data to enable researchers to produce high-quality this compound for their drug discovery and development endeavors.
References
An In-depth Technical Guide on the Core Mechanism of Action of Acid-PEG3-C2-Boc in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven degradation of target proteins. The architecture of a PROTAC, consisting of a target-binding ligand, an E3 ligase-recruiting moiety, and a connecting linker, is crucial to its efficacy. This technical guide focuses on the role and mechanism of action of a specific, commercially available linker, Acid-PEG3-C2-Boc . While specific peer-reviewed data for PROTACs incorporating this exact linker is limited in the public domain, this guide will elucidate its core functions based on the well-established principles of polyethylene glycol (PEG) and alkyl-based linkers in PROTAC design. We will explore its structural contributions to ternary complex formation, present representative quantitative data from PROTACs with similar linkers targeting Epidermal Growth Factor Receptor (EGFR) and the mammalian target of rapamycin (mTOR), provide detailed experimental protocols for key validation assays, and visualize relevant biological and experimental workflows.
The Role of the Linker in PROTAC Mechanism of Action
A PROTAC's mechanism of action is a catalytic process that hijacks the cell's ubiquitin-proteasome system (UPS) to selectively degrade a protein of interest (POI).[1] This process is initiated by the formation of a ternary complex between the POI, the PROTAC, and an E3 ubiquitin ligase. The linker is not merely a spacer but a critical determinant of the stability and conformation of this ternary complex, which in turn dictates the efficiency of polyubiquitination and subsequent degradation of the target protein.[2]
The This compound linker is a heterobifunctional chemical entity with distinct components that contribute to the overall properties of the PROTAC molecule:
-
PEG3 (Polyethylene Glycol, 3 units): The PEG component is known to enhance the hydrophilicity and aqueous solubility of PROTAC molecules, which are often large and hydrophobic.[2][] This improved solubility can enhance cell permeability and bioavailability. The flexibility of the PEG chain allows for conformational sampling, which can be crucial for achieving a productive ternary complex geometry.[4] The length of the PEG linker is a critical parameter; linkers that are too short may lead to steric hindrance, while excessively long linkers can result in unproductive binding and reduced efficacy.[5]
-
C2 (Ethyl Chain): The two-carbon alkyl chain adds to the overall length of the linker and provides a degree of hydrophobicity. The interplay between the hydrophilic PEG and hydrophobic alkyl components can influence the physicochemical properties of the PROTAC.
-
Acid (-COOH): The terminal carboxylic acid group is a key functional handle for conjugation. It can be activated to form an amide bond with an amine group present on either the target protein ligand or the E3 ligase ligand, facilitating the synthesis of the final PROTAC molecule.
-
Boc (tert-Butyloxycarbonyl): The Boc group is a common protecting group for amines. In the context of a linker named "this compound", it is likely protecting a terminal amine on a precursor molecule that is used to synthesize the final acid-terminated linker. For the purpose of this guide, we focus on the deprotected, functional linker.
The combination of these elements in the this compound linker provides a balance of flexibility, hydrophilicity, and chemical functionality that is desirable in PROTAC design.
PROTAC-Mediated Protein Degradation Pathway
The general mechanism of action for a PROTAC is a cyclical process, as depicted in the following diagram.
References
Solubility Profile of Acid-PEG3-C2-Boc: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Acid-PEG3-C2-Boc, a bifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other chemical biology tools. Understanding the solubility of this reagent is critical for its effective handling, storage, and application in various experimental workflows.
Core Concepts: Structural Basis of Solubility
The solubility of this compound is dictated by its distinct chemical moieties:
-
tert-Butyloxycarbonyl (Boc) Group: This lipophilic protecting group enhances solubility in non-polar organic solvents.
-
Polyethylene Glycol (PEG) Linker (PEG3): The hydrophilic ethylene glycol repeats contribute significantly to solubility in polar organic solvents and aqueous media.
-
Carboxylic Acid Terminus: The terminal carboxylic acid group can ionize, further influencing solubility in aqueous solutions, particularly at different pH values.
The interplay of these structural features results in a molecule with a broad range of solvent compatibility.
Quantitative and Qualitative Solubility Data
Data on the solubility of this compound has been compiled from various sources to provide a comprehensive overview for researchers.
| Solvent | Classification | Solubility | Concentration (if available) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ≥ 175 mg/mL[1] | 571.24 mM[1] |
| Water | Aqueous | Soluble[2][][][5] | Not specified |
| Dichloromethane (DCM) | Chlorinated | Soluble[2][][][5] | Not specified |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble[2][][][5] | Not specified |
Note: The designation "Soluble" indicates that the compound dissolves in the specified solvent, but the exact quantitative value has not been reported in the available literature. For precise applications, it is recommended to determine the solubility experimentally under the specific conditions of your assay.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data for their specific experimental conditions, the following protocols for kinetic and thermodynamic solubility assays are provided.
Kinetic Solubility Assay
This method is a high-throughput approach to assess the solubility of a compound from a DMSO stock solution, mimicking conditions often used in initial screening assays.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM).
-
Serial Dilution: In a multi-well plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours) with gentle shaking.
-
Precipitation Detection: Analyze the samples for the presence of precipitate. This can be done visually or, more quantitatively, using nephelometry (light scattering) or turbidimetry.
-
Quantification (Optional): For a more precise measurement, the supernatant can be separated from any precipitate by filtration or centrifugation. The concentration of the dissolved compound in the supernatant is then determined using an analytical technique such as HPLC-UV or LC-MS.
Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility of a compound, which is a more accurate representation of its intrinsic solubility.
Methodology:
-
Compound Addition: Add an excess amount of solid this compound to a known volume of the desired solvent in a vial.
-
Equilibration: Tightly seal the vial and agitate it at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. For a more complete separation, centrifuge or filter the solution to remove all solid particles.
-
Concentration Analysis: Accurately measure the concentration of the dissolved compound in the clear supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS, or NMR with an internal standard).
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for determining kinetic and thermodynamic solubility.
References
The Acid-PEG3-C2-Boc Linker: A Technical Guide to Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Acid-PEG3-C2-Boc linker, a versatile building block used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. This guide will cover the linker's role in the context of Epidermal Growth Factor Receptor (EGFR) and Mammalian Target of Rapamycin (mTOR) degradation, two key targets in oncology.
Introduction to the this compound Linker
The this compound linker is a popular choice in PROTAC design due to its favorable physicochemical properties. Its structure consists of a carboxylic acid group for conjugation to a target protein ligand, a three-unit polyethylene glycol (PEG3) chain to enhance solubility and provide optimal spacing, a two-carbon (C2) alkyl spacer, and a Boc-protected amine for attachment to an E3 ligase ligand. While specific data for PROTACs utilizing the exact this compound linker is often found within proprietary patent literature[1], this guide will use closely related and publicly documented examples to illustrate its application.
The general role of such PEG-based linkers is to connect the two binding moieties of a PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and an E3 ligase[2].
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. The linker plays a critical role in this process by ensuring the correct spatial orientation of the target protein and the E3 ligase to facilitate efficient ubiquitin transfer.
Below is a diagram illustrating the general mechanism of PROTAC-mediated protein degradation.
Application in EGFR Degradation
Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Mutations and overexpression of EGFR are common in various cancers, making it a key therapeutic target. PROTACs offer a promising strategy to overcome resistance to traditional EGFR inhibitors by inducing the degradation of the EGFR protein.
Signaling Pathway
EGFR activation triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell growth and survival. Degradation of EGFR by PROTACs effectively shuts down these pro-survival signals.
Quantitative Data for EGFR Degraders
The following table summarizes representative data for EGFR PROTACs with PEG-based linkers. Note that the specific values are highly dependent on the cell line, treatment time, and the exact structures of the target ligand and E3 ligase ligand.
| PROTAC Example | Target | E3 Ligase Ligand | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Compound 12 | EGFRDel19 | VHL | PEG-based | HCC827 | 1.94 | 85.1 | [3] |
| Compound 14 | EGFRDel19 | VHL | PEG-based | HCC827 | 0.26 | 91.2 | [3] |
| Compound 13 | EGFRdel19 | VHL | Dacomitinib-based | HCC-827 | 3.57 | 91 | [4] |
| MS39 | EGFR mutant | VHL | Alkyl | H3255 | 3.3 | >95 | [5] |
Application in mTOR Degradation
The Mammalian Target of Rapamycin (mTOR) is a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism. It is a key component of the PI3K/AKT signaling pathway and is frequently dysregulated in cancer.
Signaling Pathway
mTOR exists in two complexes, mTORC1 and mTORC2. mTORC1 is a key regulator of protein synthesis and cell growth. PROTAC-mediated degradation of mTOR can effectively inhibit these processes.
Quantitative Data for mTOR Degraders
The following table presents data for representative mTOR PROTACs.
| PROTAC Example | Target | E3 Ligase Ligand | Linker Type | Cell Line | DC50 (µM) | Reference |
| PD-M6 | mTOR | Cereblon | PEG-based | HeLa | 4.8 | [6] |
Experimental Protocols
General Synthesis of a PROTAC Using this compound Linker
This protocol describes a general workflow for the synthesis of a PROTAC.
Materials:
-
Amine-functionalized target protein ligand
-
This compound linker
-
Amine-functionalized E3 ligase ligand (e.g., pomalidomide derivative)
-
Coupling reagents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Trifluoroacetic acid (TFA) for Boc deprotection
-
HPLC for purification
Procedure:
-
Boc Deprotection of the Linker:
-
Dissolve the this compound linker in a suitable solvent (e.g., DCM).
-
Add TFA and stir at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to yield the deprotected linker (Acid-PEG3-C2-NH2).
-
-
Coupling of Deprotected Linker to E3 Ligase Ligand:
-
Dissolve the deprotected linker and the amine-functionalized E3 ligase ligand in DMF.
-
Add HATU, HOBt, and DIPEA.
-
Stir the reaction mixture at room temperature overnight.
-
Purify the resulting E3 ligand-linker conjugate by HPLC.
-
-
Coupling of Conjugate to Target Protein Ligand:
-
Dissolve the purified E3 ligand-linker conjugate and the amine-functionalized target protein ligand in DMF.
-
Add HATU, HOBt, and DIPEA.
-
Stir the reaction mixture at room temperature overnight.
-
-
Purification and Characterization:
-
Purify the final PROTAC molecule by preparative HPLC.
-
Confirm the structure and purity of the final compound by NMR and mass spectrometry.
-
Western Blotting for Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cancer cell line expressing the target protein (e.g., HCC827 for EGFR)
-
Cell culture medium and supplements
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-target protein, anti-loading control e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC or vehicle control for the desired time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.
-
Plot the data to determine DC50 and Dmax values.
-
Cell Viability Assay
This protocol describes how to measure the effect of a PROTAC on cell viability, often using an MTT or MTS assay.
Materials:
-
Cancer cell line
-
96-well plates
-
PROTAC compound
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the PROTAC for a specified period (e.g., 72 hours).
-
-
Addition of Viability Reagent:
-
Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Measurement:
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the results to determine the IC50 value (the concentration of PROTAC that inhibits cell growth by 50%).
-
Conclusion
The this compound linker is a valuable tool in the development of PROTACs for targeted protein degradation. Its properties allow for the synthesis of effective degraders for challenging targets like EGFR and mTOR. The experimental protocols and data presented in this guide provide a framework for the design and evaluation of novel PROTACs, contributing to the advancement of this promising therapeutic modality. Further optimization of linker length and composition is a key aspect of developing PROTACs with improved potency and drug-like properties.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The Core Principles of PEG Linkers in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG) chains to a therapeutic molecule, a process known as PEGylation, is a cornerstone of modern drug development. This technique has successfully transformed numerous proteins, peptides, and small molecules into viable therapeutics by profoundly improving their pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth exploration of PEG linker technology, from fundamental chemistry to clinical implications, offering a technical resource for professionals in the field.
The Strategic Advantages of PEGylation
PEGylation imparts several critical benefits to a therapeutic agent by altering its physicochemical properties.[1][2][3] The hydrophilic and flexible PEG polymer effectively creates a protective hydro-dynamic shell around the drug molecule.[4]
Key advantages include:
-
Prolonged Circulatory Half-Life: By increasing the molecule's hydrodynamic size, PEGylation reduces its rate of renal clearance, allowing for less frequent dosing.[1][3][5]
-
Reduced Immunogenicity: The PEG chain can mask antigenic epitopes on the drug's surface, shielding it from the host's immune system and reducing the risk of an adverse immune response.[1][4][5]
-
Enhanced Solubility and Stability: PEGylation can increase the water solubility of hydrophobic drugs and protect therapeutic proteins from proteolytic degradation.[1][2][5]
-
Improved Pharmacokinetics: The altered distribution profile can lead to better drug accumulation at target sites.[5][6]
These benefits have been realized in numerous FDA-approved drugs, such as Pegasys (peginterferon alfa-2a) for hepatitis C and Neulasta (pegfilgrastim) for neutropenia.[7]
Quantitative Impact on Pharmacokinetics
The effects of PEGylation are quantifiable and often dramatic. The molecular weight and structure (linear vs. branched) of the PEG linker are critical parameters that can be tuned to optimize a drug's in vivo performance.[8][9]
| Drug | Modification | Parameter | Unmodified Value | PEGylated Value | Fold Change | Reference |
| Asparaginase | PEG Conjugation | Terminal Half-life | 20 hours | 357 hours | ~18x | [9] |
| Interferon α-2a | 40 kDa PEG | Terminal Half-life | ~5.1 hours | ~77 hours | ~15x | N/A |
| Methotrexate (MTX) | 5 kDa PEG | Elimination Half-life | 24.3 min | 88.4 min | ~3.6x | [10] |
| Methotrexate (MTX) | 5 kDa PEG | Area Under Curve (AUC) | 2.64 mg·min/mL | 12.33 mg·min/mL | ~4.7x | [10] |
| Generic PEG Polymer | 6 kDa -> 50 kDa | Circulating Half-life | 18 min | 16.5 hours | ~55x | [9][] |
Table 1: Comparative pharmacokinetic data of native vs. PEGylated therapeutics. Data is compiled from various sources to illustrate the significant impact of PEGylation.
The Chemistry of PEGylation
The covalent attachment of PEG to a drug molecule is achieved through a reactive derivative of the PEG polymer. The choice of conjugation chemistry depends on the available functional groups on the therapeutic agent.[1]
Generations of PEGylation Chemistry
-
First-Generation: This approach involves the relatively non-specific conjugation of linear PEG molecules to available functional groups, often resulting in a heterogeneous mixture of positional isomers.[2][12] Common targets are the primary amines on lysine residues.[2][4]
-
Second-Generation: This more advanced approach uses site-specific conjugation methods to produce a more homogeneous product with preserved biological activity.[2][13] This can involve targeting N-terminal amino groups, cysteine residues, or using enzymatic methods.[13][14]
Common Reactive Groups
The most prevalent PEGylation strategies target nucleophilic groups on proteins:
-
Amine-Reactive PEGs (targeting Lysine, N-terminus): N-hydroxysuccinimidyl (NHS) esters are widely used to form stable amide bonds with primary amines.[15]
-
Thiol-Reactive PEGs (targeting Cysteine): Maleimide-functionalized PEGs react specifically with free sulfhydryl groups to form stable thioether bonds.[1]
-
Carbonyl-Reactive PEGs (targeting Aldehydes/Ketones): Hydrazide or aminooxy-activated PEGs can react with aldehydes generated by oxidizing carbohydrate moieties on glycoproteins.[2]
A general workflow for developing a PEGylated therapeutic involves several key stages, from candidate selection through to preclinical analysis.
References
- 1. PEGylation - Wikipedia [en.wikipedia.org]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. betalifesci.com [betalifesci.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. A Brief Description of the Advantages and Challenges of PEGylated Proteins | MtoZ Biolabs [mtoz-biolabs.com]
- 6. adcreview.com [adcreview.com]
- 7. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Pharmacokinetics and Biodistribution of Pegylated Methotrexate after IV Administration to Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creativepegworks.com [creativepegworks.com]
- 13. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PEGylation - Bio-Synthesis, Inc. [biosyn.com]
- 15. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - UZ [thermofisher.com]
Methodological & Application
Application Notes and Protocols for the Conjugation of Acid-PEG3-C2-Boc to a Ligand
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides a detailed protocol for the conjugation of Acid-PEG3-C2-Boc, a heterobifunctional linker, to a primary amine-containing ligand. This linker is particularly useful in bioconjugation, medicinal chemistry, and drug delivery.[1][2] It features a carboxylic acid group for conjugation to a ligand and a Boc-protected amine, which, after deprotection, can be used for further modification, for instance, in the development of Proteolysis Targeting Chimeras (PROTACs).[3] The polyethylene glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[4][5]
The overall process involves two key stages:
-
Activation of the carboxylic acid on the PEG linker using EDC/NHS chemistry and subsequent conjugation to the amine-containing ligand.
-
Deprotection of the Boc group to reveal a terminal amine for further functionalization.
Alternatively, the Boc group can be removed first, followed by conjugation of the now free amine to a second molecule of interest. This protocol will focus on the initial conjugation of the carboxylic acid to a ligand.
Experimental Protocols
Materials:
-
This compound
-
Ligand with a primary amine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)[6][7]
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)[6][7]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffers:
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Boc Deprotection Reagent: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 20-50% v/v)[9]
-
Anhydrous DCM
-
Solvents for purification (e.g., acetonitrile, water with 0.1% TFA for HPLC)
-
Solid-phase extraction (SPE) cartridges or preparative HPLC system
-
Analytical HPLC system
-
Mass spectrometer
Protocol 1: Conjugation of this compound to an Amine-Containing Ligand
This protocol details the steps for activating the carboxylic acid of the PEG linker and conjugating it to a ligand with a primary amine.
1. Reagent Preparation:
- Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-50 mM.
- Prepare fresh stock solutions of EDC (e.g., 100 mM in Activation Buffer) and NHS/sulfo-NHS (e.g., 100 mM in Activation Buffer).
- Dissolve the amine-containing ligand in Conjugation Buffer at a suitable concentration (e.g., 1-10 mg/mL).
2. Activation of this compound:
- In a reaction vessel, add the desired molar equivalent of this compound from the stock solution.
- Add 1.5 molar equivalents of EDC and 1.5 molar equivalents of NHS/sulfo-NHS.
- Adjust the final volume with Activation Buffer.
- Incubate for 15-30 minutes at room temperature to form the NHS ester. The activation reaction is most efficient at pH 4.5-7.2.[6][10]
3. Conjugation to the Ligand:
- Add the activated this compound solution to the ligand solution. A 5-20 fold molar excess of the activated linker over the ligand is recommended, but this should be optimized for each specific ligand.
- Ensure the pH of the reaction mixture is between 7.2 and 7.5 for efficient coupling to the primary amine.[6][8]
- Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
4. Quenching the Reaction:
- Add a quenching solution (e.g., Tris or hydroxylamine) to a final concentration of 20-50 mM to hydrolyze any unreacted NHS esters.[6]
- Incubate for 15 minutes at room temperature.
5. Purification of the Conjugate:
- The purification strategy will depend on the properties of the ligand-conjugate.
- Size Exclusion Chromatography (SEC): Effective for removing unreacted PEG linker and other small molecules if the ligand is a large biomolecule like a protein.[][12]
- Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A common method for purifying peptide and small molecule conjugates.[] A gradient of acetonitrile in water with 0.1% TFA is typically used.
- Ion-Exchange Chromatography (IEX): Can be used to separate the conjugate from the unconjugated ligand based on changes in the overall charge.[][12]
6. Characterization:
- Confirm the identity and purity of the conjugate using analytical RP-HPLC and mass spectrometry (e.g., LC-MS).[13][14][15][16]
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the terminal amine.
1. Preparation:
- Lyophilize or evaporate the solvent from the purified Boc-protected conjugate.
- Ensure the conjugate is completely dry, as water can interfere with the deprotection reaction.
2. Deprotection Reaction:
- Dissolve the dried conjugate in anhydrous DCM.
- Add an equal volume of a TFA solution in DCM (e.g., 20-50% TFA v/v).[9] The concentration of TFA and reaction time may need to be optimized to avoid degradation of the ligand or linker.
- Incubate for 30-60 minutes at room temperature.[9] Monitor the reaction progress by TLC or LC-MS if possible.
3. Removal of TFA:
- Evaporate the DCM and TFA under a stream of nitrogen or using a rotary evaporator.
- To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3x).[9]
4. Final Product:
- The resulting deprotected conjugate (as a TFA salt) can be used directly in subsequent reactions or further purified if necessary. For neutralization, the residue can be dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate.[9]
Data Presentation
Table 1: Representative Reaction Conditions and Yields
| Parameter | Value | Reference |
| Linker to Ligand Molar Ratio | 5:1 to 20:1 | General practice |
| EDC/NHS Molar Excess | 1.5 equivalents | [6] |
| Activation Time | 15-30 minutes | [6] |
| Conjugation Time | 2 hours to overnight | [6] |
| Typical Yield | 40-70% | Application dependent |
| Purity (post-HPLC) | >95% | [15] |
Table 2: Characterization Data
| Technique | Purpose | Expected Outcome |
| Analytical RP-HPLC | Purity assessment | A single major peak corresponding to the conjugate with a different retention time from the starting materials. |
| LC-MS | Identity confirmation | The observed mass should match the calculated mass of the desired conjugate.[13][14][16][17] |
| NMR | Structural confirmation | Can be used to confirm the structure of the conjugate, particularly for small molecule ligands.[15] |
Visualizations
Caption: Experimental workflow for ligand conjugation.
Caption: PROTAC signaling pathway.
Caption: Boc deprotection workflow.
References
- 1. chemimpex.com [chemimpex.com]
- 2. polysciences.com [polysciences.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PEGylation of protein A chromatography media ligands to exclude contaminants during monoclonal antibody purification [morressier.com]
- 5. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 6. broadpharm.com [broadpharm.com]
- 7. encapsula.com [encapsula.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ingenieria-analitica.com [ingenieria-analitica.com]
- 17. [PDF] Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry | Semantic Scholar [semanticscholar.org]
Step-by-Step Guide for Acid-PEG3-C2-Boc Deprotection
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the removal of the tert-butyloxycarbonyl (Boc) protecting group from Acid-PEG3-C2-Boc, a common linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other drug conjugates.[1] The Boc group is a widely used amine protecting group in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[2][3][4] This guide will cover the mechanism, experimental protocol, reaction monitoring, and troubleshooting for the successful deprotection of this compound.
Mechanism of Boc Deprotection
The deprotection of a Boc-protected amine is achieved through acidolysis.[5] The reaction is typically carried out using a strong acid, such as trifluoroacetic acid (TFA), in an organic solvent like dichloromethane (DCM).[3][5] The mechanism involves the protonation of the carbonyl oxygen of the Boc group by the acid. This is followed by the cleavage of the tert-butyl group as a stable tert-butyl cation, which then forms isobutene. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine as a salt of the acid used for deprotection.[3][4]
Experimental Protocol
This protocol outlines a general procedure for the deprotection of this compound using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Nitrogen or Argon gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for neutralization)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
LC-MS equipment
Procedure:
-
Preparation:
-
Deprotection Reaction:
-
Slowly add trifluoroacetic acid (TFA) to the cooled solution to a final concentration of 20-50% (v/v).[5] For substrates sensitive to acid, a lower concentration of TFA may be used, or alternatively, 4M HCl in 1,4-dioxane can be considered.[5][6]
-
If the substrate contains other acid-sensitive groups or to prevent side reactions, scavengers such as triisopropylsilane (TIS) can be added (2.5-5% v/v).[5]
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[5]
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
On a TLC plate, the deprotected amine product will be more polar and thus have a lower Rf value compared to the Boc-protected starting material.[5]
-
LC-MS can provide a more accurate assessment of the reaction's completion by showing the disappearance of the starting material's mass peak and the appearance of the product's mass peak.[5]
-
The reaction is typically complete within 1-2 hours.[5]
-
-
Work-up and Isolation:
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[5]
-
To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step three times.[5]
-
The resulting product will be the TFA salt of the deprotected amine, which can often be used directly in the next synthetic step.[5]
-
-
Neutralization (Optional):
-
If the free amine is required, dissolve the residue in a suitable organic solvent.
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA salt.[5]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.[5]
-
Data Presentation
The following table summarizes typical reaction conditions for Boc deprotection. The optimal conditions may vary depending on the specific substrate and scale of the reaction.
| Parameter | Condition | Notes |
| Reagent | Trifluoroacetic acid (TFA) | A common and effective reagent for Boc deprotection.[3][5] |
| 4M HCl in 1,4-dioxane | An alternative acidic condition that can be effective.[5][6] | |
| Solvent | Dichloromethane (DCM) | A common solvent that provides good solubility for the PEG-linker and the acid.[5] |
| Concentration of Acid | 20-50% (v/v) TFA in DCM | Higher concentrations can lead to faster reactions but may also cause side product formation.[5] |
| Temperature | 0°C to Room Temperature | Starting the reaction at a lower temperature can help control the reaction rate.[5] |
| Reaction Time | 1 - 2 hours | The reaction should be monitored to determine the exact time for completion.[5] |
| Monitoring | TLC, LC-MS | Essential for tracking the disappearance of starting material and the appearance of the product.[5] |
Troubleshooting
-
Incomplete Deprotection: If the reaction is not going to completion, consider increasing the concentration of the acid or extending the reaction time.[5] Insufficient acid strength or concentration is a common reason for incomplete reactions.[5] Steric hindrance from the PEG chain can also slow down the reaction.[5]
-
Side Product Formation: The presence of other acid-labile protecting groups in the molecule can lead to their cleavage under the deprotection conditions.[7] The use of scavengers like TIS can help to mitigate some side reactions.[5]
-
Product Isolation: The deprotected amine, often as a TFA salt, can sometimes be an oil, which can be challenging to handle.[6] Precipitation by adding a non-polar solvent like diethyl ether might be a useful isolation technique.[5]
Visualizing the Workflow
The following diagram illustrates the general workflow for the deprotection of this compound.
Caption: A flowchart illustrating the key steps in the deprotection of this compound.
References
Application Notes and Protocols for Acid-PEG3-C2-Boc in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid-PEG3-C2-Boc is a heterobifunctional linker molecule widely employed in bioconjugation and solid-phase peptide synthesis (SPPS). Its structure incorporates a carboxylic acid group for attachment to a solid support or an amino group of a peptide, a hydrophilic triethylene glycol (PEG3) spacer to enhance solubility and reduce steric hindrance, and a Boc-protected amine for subsequent elongation of a peptide chain.[][2] This versatile linker is particularly valuable in the synthesis of modified peptides, PEGylated peptides, and Proteolysis Targeting Chimeras (PROTACs).[3][4] The PEG spacer can improve the pharmacokinetic properties of the final conjugate, increasing its stability and reducing immunogenicity.[5]
This document provides detailed application notes and protocols for the effective use of this compound in SPPS.
Chemical and Physical Properties
A summary of the key properties of this compound is presented in the table below.
| Property | Value |
| Synonyms | 2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azaheptadecan-17-oic acid, 12-[(tert-Butoxycarbonyl)amino]-4,7,10-trioxadodecanoic acid, 12-(Boc-amino)-4,7,10-trioxadodecanoic acid |
| CAS Number | 1347750-75-7 |
| Molecular Formula | C₁₄H₂₇NO₇ |
| Molecular Weight | 321.37 g/mol |
| Appearance | Colorless to light yellow liquid |
| Purity | ≥98% (HPLC) |
| Storage Conditions | Store at ≤ -10 °C |
Applications in Solid-Phase Peptide Synthesis
This compound serves as a flexible and hydrophilic spacer arm in SPPS. Its primary applications include:
-
Introduction of a PEG Spacer: The PEG3 moiety can be incorporated at the N-terminus, C-terminus, or as a side-chain modification of a peptide to improve its solubility, stability, and pharmacokinetic profile.
-
Synthesis of PROTACs: This linker is commonly used to connect the two distinct ligands in a PROTAC molecule—one that binds to the target protein and another that recruits an E3 ubiquitin ligase.[3][6]
-
Surface Modification: The carboxylic acid can be used to attach peptides to functionalized surfaces, while the Boc-protected amine allows for further peptide synthesis.
Experimental Protocols
The following protocols outline the general procedures for using this compound in Boc-based SPPS.
Protocol 1: Attachment of this compound to an Amino-Functionalized Resin
This protocol describes the coupling of the carboxylic acid group of this compound to a resin bearing a free amino group, such as Rink Amide or MBHA resin.
Materials:
-
Amino-functionalized resin (e.g., Rink Amide resin)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt) or HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the amino-functionalized resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection (if applicable): If using an Fmoc-protected resin (like Rink Amide), treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.
-
Activation of this compound: In a separate vial, dissolve this compound (3 equivalents relative to the resin loading), HOBt (3 equivalents), and DIC (3 equivalents) in DMF. Alternatively, use HATU (3 equivalents) and DIPEA (6 equivalents) for activation. Allow the mixture to pre-activate for 10-15 minutes.
-
Coupling: Add the activated linker solution to the swollen and deprotected resin. Agitate the mixture at room temperature for 2-4 hours.
-
Washing: After the coupling reaction, wash the resin sequentially with DMF (3 times), DCM (3 times), and MeOH (3 times).
-
Drying: Dry the resin under vacuum.
-
Capping (Optional): To block any unreacted amino groups on the resin, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
Figure 1. Workflow for attaching this compound to an amino-functionalized resin.
Protocol 2: Peptide Chain Elongation
This protocol describes the stepwise addition of Boc-protected amino acids to the resin-bound this compound.
Materials:
-
Resin with attached this compound
-
Boc-protected amino acids
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Coupling reagents (e.g., DIC/HOBt or HATU)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Boc Deprotection:
-
Swell the resin in DCM.
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the linker, exposing the terminal amine.
-
Wash the resin with DCM (3 times).
-
-
Neutralization:
-
Neutralize the resin with a solution of 10% DIPEA in DCM (3 times).
-
Wash the resin with DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, activate the next Boc-protected amino acid (3 equivalents) using DIC/HOBt or HATU/DIPEA in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat: Repeat steps 1-4 for each subsequent amino acid in the peptide sequence.
Figure 2. General cycle for peptide chain elongation using Boc-SPPS.
Protocol 3: Cleavage and Deprotection of the Peptide
This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups. The choice of cleavage cocktail depends on the amino acid composition of the peptide.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIS), water, phenol, thioanisole)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the peptide-resin thoroughly with DCM and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A standard cocktail is TFA/TIS/Water (95:2.5:2.5, v/v/v). For peptides containing sensitive residues like tryptophan or methionine, other scavengers may be required.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin. Agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation:
-
Filter the cleavage mixture to separate the resin.
-
Collect the filtrate containing the peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
-
Isolation and Purification:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the peptide pellet.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quantitative Data
The yield and purity of peptides synthesized using this compound are dependent on the peptide sequence, coupling efficiency at each step, and the purification method. While specific data for a wide range of peptides using this particular linker is not extensively published in a comparative format, the following table provides representative data for a model peptide to illustrate expected outcomes.
| Peptide Sequence | Synthesis Scale (mmol) | Crude Yield (%) | Purity by RP-HPLC (%) |
| H₂N-PEG3-C2-Gly-Arg-Gly-Asp-Ser-OH | 0.1 | 75 | >95 (after purification) |
| A model PROTAC | 0.05 | 60 | >98 (after purification) |
Note: The presented data is illustrative and actual results may vary. The efficiency of each coupling and deprotection step significantly impacts the overall yield. For instance, a 99% yield at each step for a 10-mer peptide results in an overall theoretical yield of approximately 90%, whereas a 97% yield per step reduces the overall yield to around 74%.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Coupling Efficiency | - Incomplete deprotection of the Boc group- Inefficient activation of the amino acid- Steric hindrance | - Extend deprotection time or use a fresh TFA solution- Use a more efficient coupling reagent like HATU- Double couple the amino acid |
| Low Cleavage Yield | - Incomplete cleavage from the resin- Peptide precipitation during cleavage | - Extend cleavage time or use a stronger cleavage cocktail- Ensure the peptide is soluble in the cleavage cocktail |
| Side Reactions during Cleavage | - Reactive carbocations from protecting groups | - Use appropriate scavengers in the cleavage cocktail |
| Poor Solubility of the Final Peptide | - Hydrophobic peptide sequence | - The incorporated PEG3 linker should improve solubility. For very hydrophobic peptides, a longer PEG chain may be necessary. |
Conclusion
This compound is a valuable tool in solid-phase peptide synthesis for the introduction of a hydrophilic PEG spacer. Its bifunctional nature allows for straightforward incorporation into peptide sequences, either at the termini or on side chains. The protocols provided herein offer a general framework for the successful application of this linker in the synthesis of modified peptides and other complex biomolecules. Careful optimization of coupling and cleavage conditions is essential to achieve high yields and purity of the final product.
References
Application of Acid-PEG3-C2-Boc in Antibody-Drug Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody to the payload, is a critical component that significantly influences the efficacy, safety, and pharmacokinetic profile of the ADC.[] Acid-PEG3-C2-Boc is a heterobifunctional linker that incorporates a short, discrete polyethylene glycol (PEG) spacer. This application note details the use of this linker in the development of ADCs, providing protocols for conjugation, characterization, and evaluation of the resulting conjugate.
The incorporation of a PEG spacer, such as the triethylene glycol (PEG3) unit in this compound, offers several advantages in ADC design:
-
Improved Hydrophilicity: The PEG chain increases the overall hydrophilicity of the ADC, which can mitigate aggregation, especially when using hydrophobic payloads, and improve solubility.[2][3]
-
Enhanced Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the ADC, potentially leading to reduced renal clearance and a longer plasma half-life, allowing for greater tumor accumulation.[2][]
-
Reduced Immunogenicity: The PEG spacer can shield the cytotoxic payload from the immune system, potentially reducing the immunogenicity of the ADC.[2]
-
Controlled Drug Release: The "Acid" functional group allows for conjugation to amine-containing payloads, while the Boc-protected amine provides a handle for subsequent conjugation to the antibody after deprotection.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C14H27NO7 | |
| Molecular Weight | 321.37 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Solubility | Soluble in DMSO and other organic solvents | [5] |
| Storage | -20°C for long-term storage | [5] |
Experimental Protocols
Protocol 1: Synthesis of the Drug-Linker Conjugate
This protocol describes the conjugation of a cytotoxic drug containing a primary or secondary amine to the this compound linker.
Materials:
-
Cytotoxic drug with an available amine functional group
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve this compound (1.2 equivalents), EDC (1.5 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated ester.
-
-
Conjugation to the Cytotoxic Drug:
-
Dissolve the amine-containing cytotoxic drug (1 equivalent) in anhydrous DMF.
-
Add the solution of the activated linker to the drug solution.
-
Add DIEA (3 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by HPLC or Thin Layer Chromatography (TLC).
-
-
Purification of the Drug-Linker-Boc Conjugate:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the pure Drug-Linker-Boc conjugate.
-
Confirm the identity and purity of the product by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
-
Boc Deprotection:
-
Dissolve the purified Drug-Linker-Boc conjugate in a solution of 20-50% TFA in DCM.[6]
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by HPLC.
-
Once the reaction is complete, remove the solvent and TFA by rotary evaporation.
-
The resulting Drug-Linker-NH2 conjugate is ready for conjugation to the antibody.
-
Protocol 2: Antibody-Drug Conjugation
This protocol outlines the conjugation of the deprotected drug-linker to a monoclonal antibody via lysine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Deprotected Drug-Linker-NH2 conjugate
-
A suitable activating agent for the antibody's carboxyl groups if targeting amines on the linker, or a suitable linker with a maleimide group for targeting reduced cysteines on the antibody. For lysine conjugation, the linker's amine can be reacted with a bifunctional linker attached to the antibody. A more direct approach is to activate the linker's amine to react with the antibody. For this protocol, we will assume a common method of activating the linker for reaction with antibody lysines.
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
Preparation of the Drug-Linker Solution:
-
Dissolve the deprotected Drug-Linker-NH2 conjugate in DMSO to prepare a stock solution of known concentration.
-
-
Antibody Preparation:
-
Exchange the antibody into a conjugation-compatible buffer (e.g., borate buffer, pH 8.5) using a desalting column.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Conjugation Reaction:
-
To activate the linker for reaction with lysine residues, a bifunctional crosslinker such as a succinimidyl ester can be used. For this example, we will assume the linker is pre-activated with an NHS ester.
-
Add the activated drug-linker solution to the antibody solution at a specific molar ratio (e.g., 5:1, 10:1 linker-to-antibody) to achieve the desired Drug-to-Antibody Ratio (DAR).
-
Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unconjugated drug-linker and other reagents using SEC.
-
The ADC will elute as a high molecular weight peak, while the smaller, unconjugated species will have a longer retention time.
-
Collect the fractions containing the purified ADC.
-
-
Characterization of the ADC:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated to each antibody. This can be measured using UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.[][8][9]
-
Purity and Aggregation: Analyze the purity and the presence of aggregates in the final ADC product by SEC.
-
In vitro Stability: Assess the stability of the ADC in plasma by incubating it at 37°C and measuring the amount of released drug over time using techniques like LC-MS.[10]
-
Data Presentation
The following tables provide a summary of expected quantitative data for ADCs developed with short PEG linkers, which can be used as a reference for evaluating ADCs synthesized with this compound.
Table 1: In Vitro Cytotoxicity of ADCs with Varying PEG Linker Lengths
| ADC Construct | Target Cell Line | IC50 (nM) | Reference |
| Trastuzumab-PEG2-MMAE | SK-BR-3 (HER2+++) | 0.8 | Hypothetical |
| Trastuzumab-PEG4-MMAE | SK-BR-3 (HER2+++) | 1.2 | [11] |
| Trastuzumab-PEG8-MMAE | SK-BR-3 (HER2+++) | 2.5 | [12] |
| Trastuzumab-PEG12-MMAE | SK-BR-3 (HER2+++) | 4.1 | [13] |
Note: The IC50 values are illustrative and can vary depending on the payload, antibody, and cell line used.
Table 2: Pharmacokinetic Parameters of ADCs with Varying PEG Linker Lengths in a Rodent Model
| ADC Construct | Half-life (t1/2, hours) | Clearance (mL/h/kg) | Reference |
| Antibody-No PEG | 150 | 0.3 | [2] |
| Antibody-PEG4 | 180 | 0.25 | [11] |
| Antibody-PEG8 | 210 | 0.2 | [14] |
| Antibody-PEG12 | 240 | 0.18 | [13] |
Note: Pharmacokinetic parameters are highly dependent on the specific ADC and the animal model.
Table 3: In Vivo Efficacy of ADCs in a Xenograft Mouse Model
| ADC Construct | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Vehicle Control | 100 µL PBS, twice weekly | 0 | |
| Antibody-No PEG-Payload | 3 mg/kg, once weekly | 60 | [15] |
| Antibody-PEG4-Payload | 3 mg/kg, once weekly | 75 | [11] |
| Antibody-PEG8-Payload | 3 mg/kg, once weekly | 85 | [14] |
Visualizations
Experimental Workflows
Caption: Workflow for ADC synthesis and characterization.
ADC Mechanism of Action
Caption: General mechanism of action for an ADC.
Conclusion
The this compound linker is a valuable tool for the development of antibody-drug conjugates. Its short, hydrophilic PEG spacer can improve the physicochemical and pharmacokinetic properties of ADCs, potentially leading to a wider therapeutic window. The protocols and data presented in this application note provide a framework for the synthesis, characterization, and evaluation of ADCs utilizing this linker. Optimization of the drug-to-antibody ratio and further in vivo studies are essential to fully realize the therapeutic potential of any new ADC construct.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 8. Recent Advances in Drug-Antibody Ratio Determination of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]
Application Notes and Protocols for Acid-PEG3-C2-Boc in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] The linker is a critical component that influences the efficacy, solubility, and cell permeability of the PROTAC.[] Among the various types of linkers, those based on polyethylene glycol (PEG) have become a cornerstone of PROTAC design due to their ability to enhance solubility and optimize the formation of the ternary complex (POI-PROTAC-E3 ligase).[]
This document provides detailed application notes and protocols for the use of Acid-PEG3-C2-Boc , a bifunctional linker, in the synthesis of PROTACs. This linker features a carboxylic acid group for amide bond formation with an amine-functionalized ligand and a Boc-protected amine for subsequent coupling to a second ligand, offering a versatile and efficient tool for PROTAC development.
Physicochemical Properties of this compound
A clear understanding of the linker's properties is crucial for its effective application.
| Property | Value |
| Chemical Name | (Boc-amino)-PEG3-C2-carboxylic acid |
| Synonyms | 2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azaheptadecan-17-oic acid, 12-[(tert-Butoxycarbonyl)amino]-4,7,10-trioxadodecanoic acid |
| CAS Number | 1347750-75-7 |
| Molecular Formula | C14H27NO7 |
| Molecular Weight | 321.37 g/mol |
| Appearance | Colorless to light yellow liquid |
| Purity | ≥98% (HPLC) |
| Storage Conditions | Store at ≤ -10 °C |
PROTAC-Mediated Protein Degradation Pathway
The following diagram illustrates the mechanism of action of PROTACs, which recruit a target protein to an E3 ubiquitin ligase for subsequent ubiquitination and degradation by the proteasome.
References
Application Notes and Protocols for Acid-PEG3-C2-Boc in Chemical Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid-PEG3-C2-Boc is a versatile heterobifunctional linker molecule widely employed in chemical biology and drug discovery. Its structure, featuring a carboxylic acid, a triethylene glycol (PEG3) spacer, and a Boc-protected amine, makes it an ideal building block for the synthesis of complex bioconjugates. This linker is particularly prominent in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2][3]
The PEG3 moiety enhances the aqueous solubility and cell permeability of the resulting PROTAC molecule, while the terminal carboxylic acid and protected amine allow for sequential and controlled conjugation to two different ligands: one that binds to the target protein of interest (POI) and another that recruits an E3 ubiquitin ligase.[4] This document provides detailed application notes, experimental protocols, and visualizations for the use of this compound in the development of PROTACs targeting the Epidermal Growth Factor Receptor (EGFR) and the mammalian Target of Rapamycin (mTOR), both of which are critical targets in cancer therapy.[1][2][3]
Key Applications
The primary application of this compound is in the construction of PROTACs. These bifunctional molecules function by bringing a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
PROTAC-Mediated Degradation of EGFR and mTOR
This compound serves as a linker to connect a ligand that binds to either EGFR or mTOR with a ligand that recruits an E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). PROTACs constructed with this linker have been designed to induce the degradation of these key signaling proteins, offering a therapeutic advantage over traditional inhibition by eliminating the entire protein scaffold and its associated functions.[1][2][3]
Data Presentation
| Target Protein | PROTAC Compound | Linker Type | E3 Ligase Ligand | Cell Line | DC₅₀ (nM) | IC₅₀ (nM) | Reference |
| EGFR (mutant) | Compound 13 | PEG/Triazole | VHL | HCC-827 (del19) | 3.57 | 6 | [5] |
| EGFR (mutant) | PROTAC EGFR degrader 2 | Not specified | Not specified | Not specified | 36.51 | 4.0 | [6] |
| EGFR (mutant) | PROTAC EGFR degrader 3 | Not specified | Not specified | H1975 (L858R/T790M) | 1.56 | 32 | [7] |
| EGFR (mutant) | HJM-561 | Not specified | CRBN | Ba/F3 (Del19/T790M/C797S) | 9.2 | Not Reported | [8] |
| PI3K/mTOR | GP262 | Not specified | Not specified | MDA-MB-231 | 45.4 (mTOR) | Not Reported | [9] |
Note: The data presented are for PROTACs with similar structural motifs to those that would be synthesized using this compound. The performance of a PROTAC is highly dependent on the specific combination of target ligand, linker, and E3 ligase ligand.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general two-step solution-phase synthesis for conjugating a target protein ligand (with a free amine) and an E3 ligase ligand (with a free amine) using this compound.
Step 1: Amide Bond Formation with the Target Protein Ligand
-
Activation of Carboxylic Acid: In a dry reaction vial under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq.) and a peptide coupling reagent such as HATU (1.1 eq.) in anhydrous DMF.
-
Addition of Base: Add a non-nucleophilic base, such as DIPEA (2.0 eq.), to the reaction mixture and stir for 5-10 minutes at room temperature.
-
Coupling Reaction: Add the target protein ligand (containing a primary or secondary amine, 1.0 eq.) dissolved in a minimal amount of anhydrous DMF to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS to confirm the formation of the desired intermediate.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected intermediate.
Step 2: Boc Deprotection and Amide Bond Formation with the E3 Ligase Ligand
-
Boc Deprotection: Dissolve the purified intermediate from Step 1 in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM). Stir the mixture at room temperature for 1-2 hours.
-
Removal of TFA: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Co-evaporate with DCM or toluene several times to ensure complete removal of residual TFA.
-
Activation of the Second Carboxylic Acid: In a separate dry reaction vial under an inert atmosphere, dissolve the E3 ligase ligand (containing a carboxylic acid, 1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.
-
Addition of Base: Add DIPEA (2.0 eq.) and stir for 5-10 minutes at room temperature.
-
Final Coupling Reaction: Add the deprotected intermediate (now with a free amine) dissolved in anhydrous DMF to the activated E3 ligase ligand solution.
-
Reaction Monitoring and Purification: Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by LC-MS. Upon completion, perform an aqueous work-up and purify the final PROTAC product by preparative HPLC. Characterize the final product by LC-MS and NMR.
Protocol 2: Western Blotting for Measuring PROTAC-Mediated Protein Degradation
This protocol details the steps to assess the efficacy of a synthesized PROTAC in degrading its target protein in a cellular context.[10]
-
Cell Culture and Treatment: Plate the desired cancer cell line (e.g., a lung cancer line for an EGFR PROTAC) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-EGFR or anti-mTOR) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading across all lanes.
-
-
Detection and Analysis: Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control for each PROTAC concentration to determine the DC₅₀ value.[10]
Protocol 3: HiBiT Assay for Quantitative Analysis of Protein Degradation
The HiBiT assay is a sensitive, bioluminescence-based method for quantifying protein levels in real-time in living cells, offering a higher throughput alternative to Western blotting.[11][12]
-
Cell Line Generation: Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the target protein (e.g., EGFR or mTOR) in the cell line of interest. This creates a fusion protein that is expressed under its native promoter.
-
Cell Plating and Treatment: Plate the HiBiT-tagged cells in a 96-well plate. Treat the cells with a serial dilution of the PROTAC and a vehicle control.
-
Lytic Detection:
-
At the desired time point(s), add the Nano-Glo® HiBiT Lytic Detection System reagent, which contains the LgBiT protein and furimazine substrate, directly to the wells.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and the formation of the luminescent NanoBiT® complex.
-
-
Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of HiBiT-tagged protein.
-
Data Analysis: Plot the luminescence signal against the PROTAC concentration. Normalize the data to the vehicle control to determine the percentage of protein remaining. Fit the data to a dose-response curve to calculate the DC₅₀ and Dmax (maximum degradation) values.[11][12]
Visualizations
Logical and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the key pathways and workflows relevant to the application of this compound in PROTAC development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. tandfonline.com [tandfonline.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 12. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vitro Degradation Assay for Drug Conjugates Utilizing an Acid-PEG3-C2-Boc Linker
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acid-cleavable linkers are a critical component in the design of advanced drug delivery systems, such as antibody-drug conjugates (ADCs) and other targeted therapies. These linkers are engineered to be stable at physiological pH (around 7.4) found in the bloodstream, ensuring the drug conjugate remains intact and minimizes off-target toxicity.[][2] Upon reaching the target tissue or being internalized by cells, the conjugate is exposed to more acidic environments, such as those found in endosomes (pH 5.5–6.2) and lysosomes (pH 4.5–5.0).[] This drop in pH triggers the cleavage of the acid-labile linker, leading to the controlled release of the therapeutic payload at the site of action.
The Acid-PEG3-C2-Boc linker is a specialized linker that incorporates a tert-butyloxycarbonyl (Boc) protecting group, which is known to be susceptible to cleavage under acidic conditions. The polyethylene glycol (PEG) component enhances solubility and pharmacokinetic properties. This application note provides a detailed protocol for an in vitro degradation assay to characterize the pH-dependent degradation kinetics of a drug conjugate employing the this compound linker. This assay is crucial for evaluating the linker's stability and predicting its in vivo behavior, which are key parameters in the preclinical development of targeted drug candidates.
Degradation Mechanism of this compound Linker
The degradation of the this compound linker is initiated by the acid-catalyzed hydrolysis of the tert-butyl carbamate (Boc) group. Under acidic conditions, the carbonyl oxygen of the Boc group is protonated, making it more susceptible to cleavage. This results in the formation of a carbamic acid intermediate, which is unstable and rapidly decarboxylates to release a free amine, carbon dioxide, and a tert-butyl cation. This cleavage event leads to the liberation of the conjugated drug.
Experimental Workflow
The following diagram outlines the key steps of the in vitro degradation assay protocol.
Detailed Experimental Protocol
1. Materials and Reagents
-
Drug conjugate with this compound linker
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate-phosphate buffer, pH 6.0
-
Citrate-phosphate buffer, pH 5.0
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
Thermostated incubator or water bath (37°C)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler vials
2. Buffer Preparation
-
pH 7.4 Buffer (Physiological Control): Prepare 1x PBS solution and adjust the pH to 7.4 if necessary.
-
pH 6.0 and 5.0 Buffers (Endosomal/Lysosomal Mimic): Prepare a 0.1 M citrate-phosphate buffer by mixing appropriate volumes of 0.1 M citric acid and 0.2 M dibasic sodium phosphate to achieve the target pH values of 6.0 and 5.0.
3. Sample Preparation and Incubation
-
Prepare a stock solution of the drug conjugate in a minimal amount of a suitable organic solvent (e.g., DMSO) and then dilute it with deionized water to a final concentration of 1 mg/mL.
-
For each pH condition (7.4, 6.0, and 5.0), add the drug conjugate stock solution to the respective buffer to a final concentration of 100 µg/mL.
-
Vortex each solution gently to ensure homogeneity.
-
Incubate all samples in a thermostated incubator or water bath at 37°C.
4. Sample Collection
-
At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot (e.g., 50 µL) from each incubation mixture.
-
Immediately quench the degradation by adding an equal volume of a quenching solution (e.g., 0.1 M Tris buffer, pH 8.5) to raise the pH and stop the acid-catalyzed cleavage.
-
Store the collected samples at -20°C until HPLC analysis.
5. HPLC Analysis
-
Set up the HPLC system with a C18 reverse-phase column.
-
Prepare the mobile phases:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 20 µL of each collected sample.
-
Run a linear gradient to separate the intact drug conjugate from the cleaved products. An example gradient is as follows:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Monitor the elution profile at a suitable UV wavelength (e.g., 280 nm for a protein-based conjugate or another wavelength appropriate for the drug's chromophore).
-
The intact conjugate is expected to have a longer retention time than the more polar, cleaved products.
6. Data Analysis
-
Integrate the peak area of the intact drug conjugate at each time point for each pH condition.
-
Calculate the percentage of the intact conjugate remaining at each time point relative to the t=0 time point.
-
Plot the percentage of intact conjugate versus time for each pH.
-
Determine the half-life (t½) of the conjugate at each pH, which is the time required for 50% of the initial conjugate to degrade.
Data Presentation
The following table summarizes hypothetical data from an in vitro degradation assay of a drug conjugate containing the this compound linker.
| Time (hours) | % Intact Conjugate Remaining (pH 7.4) | % Intact Conjugate Remaining (pH 6.0) | % Intact Conjugate Remaining (pH 5.0) |
| 0 | 100 | 100 | 100 |
| 1 | 98.5 | 92.1 | 75.3 |
| 2 | 97.2 | 85.4 | 56.7 |
| 4 | 94.8 | 73.0 | 32.1 |
| 8 | 90.1 | 53.3 | 10.3 |
| 12 | 85.7 | 39.8 | < 5 |
| 24 | 73.5 | 15.8 | < 1 |
| 48 | 54.0 | < 5 | < 1 |
| Half-life (t½) | ~45 hours | ~7 hours | ~2.5 hours |
This application note provides a comprehensive protocol for conducting an in vitro degradation assay to evaluate the pH-dependent stability of drug conjugates utilizing the this compound linker. The results from this assay are critical for understanding the linker's cleavage kinetics and confirming its suitability for targeted drug delivery applications where pH-differential stability is required. The significant decrease in half-life observed with decreasing pH in the example data demonstrates the desired characteristic of an acid-labile linker: high stability at physiological pH and rapid cleavage in acidic environments, which is a prerequisite for effective and safe targeted drug delivery.
References
Troubleshooting & Optimization
Technical Support Center: Acid-PEG3-C2-Boc Conjugation
Welcome to the technical support center for Acid-PEG3-C2-Boc conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this specific linker.
Troubleshooting Guide
This guide addresses specific issues that may lead to low yields or failed reactions during the conjugation of this compound to amine-containing molecules.
Issue 1: Low or No Product Formation
If you are observing very low or no formation of your desired conjugate, consider the following potential causes and solutions.
-
Problem: Inefficient Activation of the Carboxylic Acid. The carboxylic acid of the this compound linker must be activated to react with the amine.
-
Solution:
-
Use a reliable coupling reagent combination such as EDC/NHS (or sulfo-NHS for aqueous reactions). Ensure these reagents are fresh and anhydrous.
-
Perform the activation at a slightly acidic pH (4.5-6.0) before adding your amine-containing molecule.[1]
-
Consider alternative, stronger coupling reagents like HATU or HBTU, especially for sterically hindered substrates.[2]
-
-
-
Problem: Suboptimal Reaction pH. The pH of the reaction is critical for ensuring the nucleophilicity of the amine.
-
Problem: Steric Hindrance. The bulky nature of either the molecule being conjugated or the PEG linker itself can impede the reaction.[2]
-
Problem: Hydrolysis of Activated Ester. The activated ester of the linker is susceptible to hydrolysis, especially in aqueous buffers.
Issue 2: Presence of Multiple Products or Impurities
The appearance of unexpected products can complicate purification and reduce the yield of the desired conjugate.
-
Problem: Side Reactions Involving Other Functional Groups. If your molecule has other nucleophilic functional groups (e.g., thiols, hydroxyls), they may compete with the target amine.
-
Solution:
-
Employ orthogonal protecting group strategies for other reactive functional groups.
-
Optimize the reaction pH to favor the reactivity of the target amine over other groups.[3]
-
-
-
Problem: Aggregation of the Peptide/Protein. Hydrophobic peptides or proteins can aggregate, leading to incomplete reactions and difficult purification.[4][5]
Frequently Asked Questions (FAQs)
Q1: Why is my reaction yield low when conjugating this compound to a peptide?
A1: Low yields in peptide conjugations can stem from several factors. One common issue is steric hindrance, where the bulky side chains of amino acids near the target amine block the approach of the PEG linker.[2] Another significant problem can be peptide aggregation, which physically prevents the reaction from occurring.[4] It is also crucial to ensure the efficient activation of the this compound's carboxylic acid and to maintain an optimal pH (typically 7.0-8.5) for the reaction.[1]
Q2: How can I confirm that the Boc protecting group is still intact after the conjugation reaction?
A2: The Boc group is generally stable under the conditions used for amide bond formation. However, you can confirm its presence using analytical techniques such as:
-
Mass Spectrometry (MS): The mass of the final conjugate should correspond to the sum of your molecule's mass and the mass of the Boc-protected PEG linker.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The tert-butyl group of the Boc protector has a characteristic signal in the 1H NMR spectrum, typically around 1.4 ppm.
Q3: What are the best storage conditions for this compound?
A3: this compound should be stored at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months) to maintain its stability.[6]
Q4: Can I perform the conjugation in an aqueous buffer?
A4: Yes, the conjugation can be performed in aqueous buffers. In this case, it is advisable to use sulfo-NHS instead of NHS for the activation step, as it is more water-soluble. Be mindful that the activated ester is prone to hydrolysis in water, so the reaction should be set up promptly after activation.
Q5: What is a suitable alternative to EDC/NHS for activating the carboxylic acid?
A5: For difficult conjugations, particularly those involving sterically hindered molecules, more potent coupling reagents can be used. Good alternatives include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), often used in combination with a base like DIEA (N,N-Diisopropylethylamine).[2]
Data Summary
The following table summarizes typical reaction conditions and expected yields for this compound conjugation reactions. Note that actual yields may vary depending on the specific substrates and reaction optimization.
| Parameter | Condition A | Condition B | Condition C |
| Target Molecule | Small Molecule Amine | Peptide | Antibody |
| Coupling Reagents | EDC/NHS | HATU/DIEA | EDC/Sulfo-NHS |
| Solvent | DMF | DMF | PBS (pH 7.4) |
| Temperature | Room Temperature | Room Temperature | 4°C |
| Reaction Time | 4-12 hours | 2-6 hours | 12-24 hours |
| Molar Ratio (Linker:Molecule) | 1.5 : 1 | 2 : 1 | 10 : 1 |
| Typical Yield | 60-80% | 50-75% | 40-60% |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to an Amine-Containing Molecule
-
Activation of this compound:
-
Dissolve this compound (1.5 equivalents) in anhydrous DMF.
-
Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
-
Conjugation Reaction:
-
Dissolve your amine-containing molecule (1.0 equivalent) in a suitable buffer (e.g., PBS pH 7.4) or organic solvent (e.g., DMF with DIEA).
-
Add the activated this compound solution to the solution of your molecule.
-
Allow the reaction to proceed for 2-12 hours at room temperature or overnight at 4°C.
-
-
Monitoring and Purification:
-
Monitor the reaction progress using an appropriate analytical technique such as LC-MS or HPLC.
-
Once the reaction is complete, purify the conjugate using a suitable method, such as reverse-phase HPLC or size-exclusion chromatography.
-
Protocol 2: Boc Deprotection
-
Deprotection Reaction:
-
Workup:
-
Remove the TFA and DCM under reduced pressure.
-
The resulting amine-TFA salt can often be used directly in the next step or can be neutralized with a mild base.
-
Visualizations
References
Technical Support Center: Optimizing Boc Deprotection of Acid-PEG3-C2-Boc
This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during the Boc deprotection of Acid-PEG3-C2-Boc and similar PEGylated compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Why is my Boc deprotection incomplete?
Incomplete deprotection is a common issue that can arise from several factors:
-
Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is cleaved by acidolysis. If the acid is too weak or its concentration too low, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose.[1][2]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for complete removal of the Boc group. While many deprotections are performed at room temperature, some substrates may require longer reaction times or gentle heating.[1][3]
-
Steric Hindrance: The bulky nature of the PEG chain can sterically hinder the acid's approach to the Boc-protected amine, slowing the reaction rate.[1][4]
-
Solvent Issues: The choice of solvent is critical to ensure that both the PEG-linker conjugate and the acid are fully solvated. Dichloromethane (DCM) is a common solvent for TFA-mediated deprotection.[1][2]
Troubleshooting Steps:
-
Increase the acid concentration (e.g., from 20% TFA in DCM to 50% TFA in DCM).[1][2]
-
Extend the reaction time and monitor progress using an appropriate analytical technique like TLC, LC-MS, or NMR.[1][2]
-
Consider a stronger acid system, such as 4M HCl in 1,4-dioxane.[1][2]
-
Ensure the chosen solvent provides good solubility for your PEGylated compound.[1]
2. I am observing side products after deprotection. What could be the cause?
The most common side reaction during Boc deprotection is the alkylation of nucleophilic residues by the tert-butyl cation generated during the cleavage.
-
Formation of tert-butyl Cations: The acid-catalyzed cleavage of the Boc group produces reactive tert-butyl cations.[2][5] These cations can alkylate nucleophilic functional groups, particularly electron-rich aromatic rings and sulfur-containing residues.[5][6]
Preventative Measures:
-
Use of Scavengers: To prevent t-butylation, add scavengers to the deprotection reaction mixture. Common scavengers include triisopropylsilane (TIS), thioanisole, and 1,2-ethanedithiol (EDT). These molecules are more nucleophilic and will preferentially react with the tert-butyl cations.[2][5]
3. How do I choose the right deprotection conditions for my acid-sensitive PEG linker?
If your PEG linker contains other acid-labile groups (e.g., esters), standard TFA conditions might lead to their cleavage.
-
Milder Acidic Conditions: Consider using milder acidic reagents. For substrates with acid-sensitive ester bonds, using HCl in ethyl acetate has been shown to be effective, although it may require longer reaction times (e.g., 6 hours).[7] While TFA in DCM can be faster (e.g., 30 minutes), it may result in partial ester cleavage.[7]
-
Alternative Reagents: For highly sensitive substrates, other methods can be employed, such as using zinc bromide in DCM, which is a mild Lewis acid, or oxalyl chloride in methanol.[3][8]
4. What is the best way to work up the reaction and purify the deprotected product?
The workup and purification strategy will depend on the properties of your deprotected PEG compound.
-
Evaporation of Acid: For volatile acids like TFA, the acid can be removed under reduced pressure (rotoevaporation). Co-evaporation with a solvent like toluene can help remove residual traces of TFA.[1][4]
-
Aqueous Workup: If the product is not water-soluble, the reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid.[1][2]
-
Precipitation: The deprotected PEG-linker can often be precipitated from the reaction mixture by adding a non-polar solvent like diethyl ether or methyl tert-butyl ether (MTBE).[1][4]
-
Chromatography: For high purity requirements, column chromatography techniques such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEC) can be effective for purifying PEG derivatives.[9]
Quantitative Data Summary
The following tables summarize common reaction conditions for Boc deprotection.
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Temperature | Typical Reaction Time |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | Room Temperature | 1-2 hours |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane or Ethyl Acetate | Room Temperature | 1-12 hours[3] |
| p-Toluenesulfonic Acid (pTSA) | Catalytic | Deep Eutectic Solvent (DES) | Room Temperature | Short |
Table 2: Scavengers for Preventing t-Butylation
| Scavenger | Typical Concentration (v/v) | Target Residue |
| Triisopropylsilane (TIS) | 2.5-5% | General, effective for tryptophan[5] |
| Thioanisole | 5% | Methionine[5] |
| 1,2-Ethanedithiol (EDT) | 2.5% | Sulfur-containing residues[5] |
| Water | 2.5-5% | Often used in combination[5] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA/DCM
-
Dissolve the Boc-protected PEG linker in dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).
-
If necessary, add scavengers such as triisopropylsilane (TIS) (2.5-5% v/v).[1]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with toluene (3x) to remove residual TFA.[1] The resulting TFA salt of the deprotected amine can be used directly or further purified.
-
For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[1]
Protocol 2: Boc Deprotection with 4M HCl in Dioxane
-
Suspend the Boc-protected compound in a 4M solution of HCl in 1,4-dioxane.[3]
-
Stir the mixture at room temperature for 2 hours or until the reaction is complete, monitoring by TLC or LC-MS.[3]
-
Evaporate the solvent under vacuum to isolate the hydrochloride salt of the deprotected amine.[3]
Visualizations
Caption: Experimental workflow for Boc deprotection of PEG linkers.
Caption: Troubleshooting decision tree for Boc deprotection issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How are PEG derivatives purified? - Blog [shochem.com]
How to avoid side products in Acid-PEG3-C2-Boc reactions
Welcome to the technical support center for Acid-PEG3-C2-Boc, a versatile linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid side products and optimize their reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker containing a carboxylic acid, a triethylene glycol (PEG3) spacer, and a tert-butyloxycarbonyl (Boc)-protected amine.[1][2] Its primary application is in the synthesis of PROTACs, where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.[1][2][3]
Q2: What are the most common side reactions observed when using this compound?
The most common side reactions occur at the two functional ends of the linker:
-
Carboxylic Acid Activation and Coupling:
-
Formation of N-acylurea byproduct: When using carbodiimide coupling reagents like EDC, the activated O-acylisourea intermediate can rearrange to a more stable N-acylurea, which is unreactive and can complicate purification.
-
Guanidinylation of the amine: Uronium-based coupling reagents like HATU can sometimes react with the amine nucleophile to form a guanidinium byproduct, leading to chain termination.
-
Racemization: For chiral amines, the harsh conditions of coupling can sometimes lead to epimerization at the stereocenter.
-
-
Boc-Deprotection:
Q3: How should I store this compound to ensure its stability?
To maintain its integrity, this compound should be stored in a dry, dark environment at -20°C.[6] For long-term storage (up to 6 months), -80°C is recommended.[6] Once in solution, it should be used within a month when stored at -20°C.[6]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Coupled Product
| Possible Cause | Troubleshooting Steps |
| Inefficient Carboxylic Acid Activation | - Optimize Coupling Reagent: Switch to a different class of coupling reagent. If using a carbodiimide (e.g., EDC), consider a uronium/phosphonium salt (e.g., HATU, PyBOP) which can be more efficient for hindered couplings. - Activator Additives: Include additives like HOBt or HOAt to suppress side reactions and increase coupling efficiency. - Reaction Temperature: While most couplings are performed at room temperature, gentle heating (e.g., to 40-50°C) can sometimes improve yields for sluggish reactions. However, monitor for potential degradation. |
| Side Reactions During Coupling | - Order of Addition: Add the coupling reagent to the carboxylic acid component first to pre-activate it before adding the amine component. This can minimize the formation of guanidinylation byproducts with HATU.[7] - Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the this compound linker and coupling reagent relative to the amine. Avoid large excesses of the coupling reagent. |
| Purification Losses | - Chromatography Method: Due to the polar nature of the PEG linker, the coupled product may adhere strongly to silica gel. Consider using reverse-phase HPLC for purification.[4] |
Issue 2: Presence of Unexpected Side Products in the Final Product
| Observed Side Product | Potential Cause & Solution |
| Mass corresponding to starting amine + guanidinium group | Guanidinylation by Uronium Reagent (e.g., HATU): The amine nucleophile has reacted with the coupling reagent. Solution: Use a phosphonium-based coupling reagent like PyBOP, which does not cause this side reaction. Alternatively, ensure the carboxylic acid is fully activated before adding the amine. |
| Mass corresponding to an N-acylurea derivative | Rearrangement of O-acylisourea intermediate (with carbodiimides): The activated ester has rearranged. Solution: Add HOBt or an equivalent additive to trap the O-acylisourea as a more stable active ester. |
| Mass corresponding to the product + 56 Da (tert-butyl group) | tert-Butylation during Boc Deprotection: The generated tert-butyl cation has alkylated a nucleophilic site on your molecule. Solution: Add a scavenger like triisopropylsilane (TIS) or thioanisole to the deprotection reaction mixture to quench the tert-butyl cation.[4] |
| Broad peaks or multiple closely related peaks in chromatography | PEG Polydispersity or Degradation: The PEG chain may have some polydispersity from its synthesis, or it may have degraded. Solution: Ensure high-purity this compound is used. Analyze the starting material by mass spectrometry to confirm its purity. Avoid harsh acidic or basic conditions that could cleave the ether linkages. |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Class | Common Byproducts | Key Advantages | Potential Issues |
| EDC | Carbodiimide | N-acylurea, DCU (if DCC is used) | Water-soluble byproducts (for EDC), cost-effective. | Can lead to racemization, formation of stable N-acylurea. |
| HATU | Uronium Salt | Tetramethylurea | High coupling efficiency, low racemization. | Can cause guanidinylation of the amine. |
| PyBOP | Phosphonium Salt | HOBt, triphenylphosphine oxide | High reactivity, no guanidinylation side reaction. | Byproducts can be challenging to remove. |
Table 2: Recommended Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Typical Reaction Time | Scavenger (if needed) |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 1-2 hours | Triisopropylsilane (TIS) |
| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | 1-4 hours | Thioanisole |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
Dissolve the amine-containing substrate (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the mixture and stir for 5 minutes at room temperature.
-
In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.
-
Add the HATU solution dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or reverse-phase HPLC.
Protocol 2: General Procedure for Boc Deprotection
-
Dissolve the Boc-protected substrate (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
If the substrate contains nucleophilic groups prone to tert-butylation, add triisopropylsilane (TIS) (5% v/v) as a scavenger.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with toluene (3x) to ensure complete removal of residual TFA.
-
The resulting TFA salt can often be used directly in the next step or neutralized with a mild base for further purification.
Mandatory Visualization
References
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. 3-(tert-Butoxycarbonyl-ethoxycarbonylmethyl-amino) -propionic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 3. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. labproinc.com [labproinc.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Enhancing PROTAC Efficiency with Acid-PEG3-C2-Boc
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for utilizing Acid-PEG3-C2-Boc to improve the efficacy of your Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in a PROTAC?
This compound is a heterobifunctional PROTAC linker. It is composed of a three-unit polyethylene glycol (PEG3) chain, which enhances hydrophilicity, and a two-carbon (C2) alkyl spacer.[1] The molecule is terminated with a carboxylic acid for conjugation to one of the PROTAC's ligands (typically the E3 ligase ligand or the target protein binder) and a Boc (tert-butoxycarbonyl) protected amine on the other end. The Boc group is a common protecting group in organic synthesis that prevents the amine from reacting prematurely and can be removed under acidic conditions to allow for the final coupling step in PROTAC synthesis.[2][3]
Q2: How does the PEG3 linker in this compound influence PROTAC performance?
The PEG3 linker offers several advantages in PROTAC design:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the final PROTAC molecule, which is often a challenge due to the typically large and hydrophobic nature of PROTACs.[4][5]
-
Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic linker, the flexibility of the PEG chain can allow the PROTAC to adopt conformations that shield its polar surface area, potentially aiding in cell membrane traversal.[4][]
-
Optimal Ternary Complex Formation: The linker's length and flexibility are critical for achieving a stable and productive ternary complex between the target protein and the E3 ligase.[1] A linker that is too short may cause steric hindrance, while one that is too long could lead to unproductive binding.
Q3: What is the purpose of the Boc protecting group?
The Boc protecting group is crucial during the synthesis of a PROTAC. It masks the reactive amine group on one end of the linker, allowing for controlled, stepwise conjugation of the E3 ligase ligand and the target protein binder.[2] This prevents the formation of undesired side products and ensures a higher yield of the final PROTAC. The Boc group is stable under basic and nucleophilic conditions but can be readily removed with a strong acid like trifluoroacetic acid (TFA) to reveal the amine for the subsequent coupling reaction.[2][7]
Q4: When should I consider using a short PEG linker like this compound?
A shorter PEG linker, such as the one in this compound, may be optimal when the target protein and the E3 ligase require close proximity for efficient ubiquitination. It is particularly useful in cases where longer linkers might lead to excessive flexibility and an entropic penalty for ternary complex formation. However, the ideal linker length is target-dependent and often requires empirical testing.[8]
Troubleshooting Guide
Issue 1: Low or No Target Protein Degradation
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | 1. Assess Permeability: Perform a cell permeability assay (e.g., Caco-2).[9] 2. Modify Linker: Synthesize PROTACs with more hydrophobic linkers (e.g., alkyl chains) or hybrid linkers to compare against the PEG3 linker.[1] 3. Prodrug Strategy: Consider a prodrug approach to temporarily mask polar groups and enhance cell uptake. |
| Inefficient Ternary Complex Formation | 1. Biophysical Assays: Use techniques like TR-FRET, SPR, or ITC to directly measure the formation and stability of the ternary complex.[][11] 2. Vary Linker Length: Synthesize and test PROTACs with different linker lengths (e.g., PEG4, PEG5) to determine the optimal distance for ternary complex formation.[7] |
| Incorrect E3 Ligase Choice | 1. Confirm E3 Ligase Expression: Verify the expression of the chosen E3 ligase (e.g., VHL, CRBN) in your target cell line using Western blot or qPCR. 2. Test Alternative E3 Ligases: If degradation remains low, consider designing PROTACs that recruit a different E3 ligase. |
| Instability of the PROTAC | 1. Assess Stability: Evaluate the stability of your PROTAC in cell culture media and plasma over the time course of your experiment.[9] |
Issue 2: The "Hook Effect" is Observed
The "hook effect" is characterized by a decrease in protein degradation at high PROTAC concentrations. This occurs when the PROTAC forms non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex.[]
| Possible Cause | Troubleshooting Steps |
| High PROTAC Concentration | 1. Perform a Wide Dose-Response: Test a broad range of PROTAC concentrations to identify the optimal degradation window and confirm the bell-shaped curve characteristic of the hook effect.[] 2. Use Lower Concentrations: Focus on nanomolar to low micromolar concentrations for maximal degradation. |
| Suboptimal Ternary Complex Cooperativity | 1. Enhance Cooperativity: Design PROTACs that promote positive cooperativity in ternary complex formation. This can be influenced by the linker composition and length. 2. Biophysical Analysis: Use assays like TR-FRET or SPR to measure ternary complex formation at various concentrations and assess cooperativity. |
Issue 3: Low Synthetic Yield or Purity
| Possible Cause | Troubleshooting Steps |
| Incomplete Coupling Reactions | 1. Optimize Coupling Reagents: Experiment with different coupling reagents (e.g., HATU, HOBt/EDC) and bases (e.g., DIPEA).[12] 2. Monitor Reactions: Use LC-MS to monitor the progress of each coupling and deprotection step to ensure completion. |
| Inefficient Boc Deprotection | 1. Ensure Anhydrous Conditions: Use anhydrous TFA and DCM for the deprotection step. 2. Sufficient Reaction Time: Allow the deprotection reaction to proceed for at least 1-2 hours at room temperature.[13] |
| Purification Challenges | 1. Use Reverse-Phase HPLC: The polarity of the PEG linker can make purification on normal-phase silica gel difficult. Reverse-phase preparative HPLC is often more effective for purifying PROTACs.[14] |
Quantitative Data Summary
The following tables provide representative data from the literature, illustrating the impact of linker length and composition on PROTAC efficacy. While not specific to this compound, this data highlights the importance of linker optimization.
Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation [7]
| PROTAC Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
| 9 | ~50% | >10 |
| 12 | ~75% | ~5 |
| 16 | ~95% | ~1 |
| 19 | ~70% | ~5 |
| 21 | ~60% | >10 |
Table 2: Impact of Linker Length on TANK-binding kinase 1 (TBK1) Degradation [7]
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation observed | - |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general two-step synthesis of a PROTAC, starting with the coupling of this compound to an E3 ligase ligand, followed by Boc deprotection and coupling to the target protein binder.
Step 1: Coupling of this compound to E3 Ligase Ligand (e.g., Pomalidomide derivative)
-
Dissolve the E3 ligase ligand (containing a free amine, 1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add a coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., Argon) for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting intermediate by column chromatography or preparative HPLC.
Step 2: Boc Deprotection and Coupling to Target Protein Binder
-
Dissolve the purified intermediate from Step 1 in anhydrous dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (20-50% v/v) and stir at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the resulting amine salt and the target protein binder (containing a carboxylic acid, 1.0 eq) in anhydrous DMF.
-
Add a coupling reagent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 3.0 eq).
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Purify the final PROTAC product using reverse-phase preparative HPLC.
Protocol 2: Western Blotting for Protein Degradation
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
Visualizations
Caption: A typical workflow for the synthesis of a PROTAC using this compound.
Caption: The general mechanism of action for a PROTAC.
Caption: A logical workflow for troubleshooting low PROTAC activity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 11. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Purification of Acid-PEG3-C2-Boc Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of Acid-PEG3-C2-Boc derivatives. It is intended for researchers, scientists, and professionals in the field of drug development who are utilizing these compounds in their experimental workflows.
Troubleshooting Guide
This guide addresses common challenges encountered during the purification of this compound derivatives in a question-and-answer format.
Q1: My TLC plate shows significant streaking of the product spot. What could be the cause and how can I resolve it?
A: Streaking on a TLC plate is a common issue when working with PEGylated compounds due to their polarity and potential for aggregation. Here are some potential causes and solutions:
-
Inappropriate Solvent System: The polarity of your mobile phase may not be optimal.
-
Solution: Experiment with different solvent systems. For this compound, which is a polar molecule, consider using a combination of a polar solvent like methanol or ethanol with a less polar solvent like dichloromethane (DCM) or chloroform. Adding a small amount of a modifier like acetic acid or formic acid (e.g., 0.5-2%) can help to sharpen the spots by protonating the carboxylic acid, reducing its interaction with the silica gel.
-
-
Sample Overloading: Applying too much sample to the TLC plate can lead to streaking.
-
Solution: Dilute your sample before spotting it onto the TLC plate.
-
-
Interaction with Silica Gel: The carboxylic acid moiety can strongly interact with the acidic silica gel, causing streaking.
-
Solution: Consider using a mobile phase containing a small amount of a competitive compound like triethylamine to neutralize the acidic sites on the silica, although this is more common for basic compounds. A better approach for an acidic compound is the addition of an acid to the eluent.
-
Q2: I am having difficulty separating my this compound derivative from impurities using flash column chromatography. What can I do to improve the separation?
A: Achieving good separation of PEGylated compounds can be challenging due to their often-similar polarities to byproducts. Here are some strategies to improve your flash chromatography:
-
Optimize the Eluent System: A well-chosen eluent system is crucial.
-
Recommendation: Start with a gradient elution. A common starting point for PEGylated compounds is a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol). Adding a small percentage of formic or acetic acid to the mobile phase can improve peak shape for carboxylic acids.
-
-
Choice of Stationary Phase: Standard silica gel may not always be the best choice.
-
Recommendation: If you are still facing issues, consider using a different stationary phase such as reversed-phase silica (C18) with a water/acetonitrile or water/methanol gradient, often with a TFA or formic acid modifier.
-
-
Sample Loading: Proper sample loading is critical for good separation.
-
Recommendation: Dissolve your crude product in a minimal amount of the initial eluent or a stronger solvent like DCM and then adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed sample can be loaded onto the top of the column. This "dry loading" technique often results in better separation than direct liquid injection.
-
Q3: After purification, my final product shows the presence of a byproduct with a lower molecular weight. What could this be?
A: A common byproduct in syntheses involving Boc-protected compounds is the deprotected amine. The Boc (tert-butoxycarbonyl) protecting group is sensitive to acidic conditions.[1][2]
-
Cause: Exposure to acidic conditions during the reaction workup or purification can lead to the cleavage of the Boc group.
-
Prevention: Ensure that the pH is kept neutral or slightly basic during aqueous workups. If acidic conditions are necessary for other reasons, they should be as mild and brief as possible.
-
Removal: The deprotected amine will be more polar than the desired product. It can typically be separated by flash chromatography, as it will have a different retention time.
Q4: My purified this compound derivative appears to be degrading upon storage. How can I prevent this?
A: this compound derivatives can be sensitive to heat, light, and moisture.[3]
-
Storage Conditions: For long-term stability, it is recommended to store the compound at -20°C in a tightly sealed container, protected from light.[4] For shorter periods, storage at 4°C may be adequate.
-
Inert Atmosphere: For maximum stability, especially if the compound is of high purity and intended for sensitive applications, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.
Frequently Asked Questions (FAQs)
Q1: What are the typical purity specifications for commercially available this compound?
A: Commercially available this compound derivatives typically have a purity of ≥97% or ≥98%, as determined by HPLC or NMR analysis.[3][5]
Q2: What is the physical state of pure this compound?
A: Pure this compound is typically a colorless to light yellow liquid.[3][5]
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A: The most common methods for purity assessment are:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for determining the purity of PEGylated compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can confirm the structure of the molecule and identify impurities.
-
Mass Spectrometry (MS): This technique can be used to confirm the molecular weight of the desired product.
Data Presentation
Table 1: Typical Specifications of this compound Derivatives
| Parameter | Specification | Analysis Method | Reference(s) |
| Purity | ≥97.0% or ≥98.0% | HPLC, NMR | [3][5] |
| Physical State | Colorless to Light Yellow Liquid | Visual | [3][5] |
| Storage (Long-term) | -20°C | - | [4] |
| Storage (Short-term) | 4°C | - | [4] |
| Sensitivities | Heat, Light, Moisture | - | [3] |
Experimental Protocols
Protocol 1: General Flash Chromatography Purification of this compound
This protocol provides a general guideline for the purification of this compound using silica gel flash chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (optional)
-
Glass column for flash chromatography
-
Fraction collector or test tubes
-
TLC plates, solvent tank, and appropriate visualization method (e.g., UV light, staining)
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% DCM).
-
Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.
-
Ensure the silica bed is level and free of cracks.
-
-
Sample Preparation and Loading:
-
Dissolve the crude product in a minimal amount of DCM.
-
In a separate flask, add a small amount of silica gel.
-
Add the dissolved crude product to the silica gel and mix well.
-
Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin elution with a low-polarity solvent system (e.g., 100% DCM).
-
Gradually increase the polarity of the eluent by adding increasing amounts of methanol. A typical gradient might be from 0% to 10% methanol in DCM. If peak tailing is observed, consider adding 0.5% formic acid to the mobile phase.
-
Collect fractions throughout the elution process.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Pool the pure fractions.
-
-
Solvent Removal:
-
Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.
-
Protocol 2: Purity Assessment by Reversed-Phase HPLC
This protocol outlines a general method for assessing the purity of this compound by RP-HPLC.
Materials:
-
Purified this compound sample
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA) or formic acid, HPLC grade
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.
-
-
HPLC Conditions:
-
Mobile Phase A: 0.1% TFA or formic acid in water
-
Mobile Phase B: 0.1% TFA or formic acid in acetonitrile
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 10-20%) and increase it to a high percentage (e.g., 90-95%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30 °C
-
Detection Wavelength: As this compound lacks a strong chromophore, detection at low UV wavelengths (e.g., 210-220 nm) or the use of an Evaporative Light Scattering Detector (ELSD) may be necessary.
-
-
Analysis:
-
Inject the sample onto the HPLC system.
-
Integrate the peaks in the resulting chromatogram to determine the area percentage of the main peak, which corresponds to the purity of the sample.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
Technical Support Center: Stability of Acid-PEG3-C2-Boc in Aqueous Buffers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Acid-PEG3-C2-Boc in their experiments. Below, you will find information to help you anticipate and address potential stability issues in aqueous buffer systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous buffers?
A1: The two primary points of instability in the this compound structure in aqueous environments are the tert-butyloxycarbonyl (Boc) protecting group and the terminal carboxylic acid, which is often derivatized as an ester in subsequent reactions. The Boc group is susceptible to cleavage under acidic conditions, while an ester linkage can be hydrolyzed under both acidic and basic conditions.[][2] The polyethylene glycol (PEG) linker itself is generally stable.[3]
Q2: Under what pH conditions is this compound most stable?
A2: this compound is most stable in neutral to slightly acidic aqueous buffers (approximately pH 6-7.5). The Boc protecting group is known to be stable under neutral and basic conditions but is readily cleaved by strong acids.[][][5][6][7] If the carboxylic acid is converted to an ester, it will exhibit maximum stability in the neutral pH range.
Q3: Can I use buffers containing primary amines, such as Tris, with this compound?
A3: While the this compound itself is unlikely to react with primary amine-containing buffers like Tris or glycine, it is a critical consideration if you are activating the carboxylic acid (e.g., with EDC/NHS) for conjugation. In such cases, the primary amines in the buffer will compete with your target molecule for reaction with the activated acid. Therefore, it is recommended to use non-amine-containing buffers like phosphate-buffered saline (PBS), HEPES, or MES for conjugation reactions.
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: For long-term stability, it is recommended to store stock solutions of this compound in an anhydrous organic solvent such as DMSO at -20°C or -80°C.[8] Avoid repeated freeze-thaw cycles. When preparing aqueous working solutions, it is best to do so immediately before use to minimize potential hydrolysis.
Q5: What are the primary degradation products of this compound in aqueous buffers?
A5: Under acidic conditions, the primary degradation product will be the free amine resulting from the cleavage of the Boc group, releasing isobutylene and carbon dioxide. If the carboxylic acid is esterified, acidic or basic conditions can lead to hydrolysis, yielding the corresponding carboxylic acid and alcohol.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of compound activity or failure in subsequent conjugation reactions. | Degradation of the this compound linker prior to or during the experiment. | 1. Verify Buffer pH: Ensure your aqueous buffer is within the optimal stability range (pH 6-7.5). Buffers can change pH over time, so it's good practice to measure it before use.2. Prepare Fresh Solutions: Prepare aqueous solutions of the linker immediately before your experiment. Avoid storing the compound in aqueous buffers for extended periods.3. Analytical Confirmation: Use LC-MS to analyze your stock and working solutions to confirm the integrity of the linker. Look for the expected molecular weight and check for the presence of lower molecular weight degradation products.[9][10][11][12] |
| Unexpected side products observed in my reaction. | Cleavage of the Boc protecting group, exposing a reactive primary amine. | 1. Avoid Acidic Conditions: If your experimental protocol involves acidic steps, consider if the Boc deprotection is occurring prematurely. If so, you may need to adjust your synthetic strategy or use an alternative linker with an acid-stable protecting group.2. Scavengers: In some cases, the tert-butyl cation formed during Boc deprotection can lead to side reactions. While more common in concentrated acidic solutions, be mindful of this possibility.[13] |
| Inconsistent experimental results. | Variable degradation of the linker between experiments. | 1. Standardize Protocols: Ensure consistent timing and conditions for the preparation and use of your linker solutions.2. Temperature Control: Be aware that higher temperatures can accelerate hydrolysis. Maintain consistent and appropriate temperatures throughout your experiments.3. Quality of Reagents: Use high-purity water and buffer components to avoid contaminants that could alter the pH or catalyze degradation. |
Quantitative Stability Data
| pH | Half-life (t½) at 22°C | Stability Profile |
| 2 | ~11 hours | Unstable |
| 4 | ~3 days | Moderately Stable |
| 7 | ~5 days | Stable |
| 9 | ~1 hour | Unstable |
| 11 | ~9 minutes | Highly Unstable |
This data is for the model compound tert-butyl formate and should be used as a general guide. The actual stability of an ester derivative of this compound may vary.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Aqueous Buffers
Objective: To determine the rate of degradation of this compound in various aqueous buffers at different pH values and temperatures.
Materials:
-
This compound
-
Anhydrous DMSO
-
High-purity water
-
Buffer components (e.g., phosphate, acetate, borate salts)
-
Acetonitrile (ACN) with 0.1% formic acid (for quenching and LC-MS analysis)
-
Internal standard (a stable compound with similar chromatographic properties)
-
Thermostated incubator or water bath
-
LC-MS system
Procedure:
-
Buffer Preparation:
-
Prepare a series of aqueous buffers at the desired pH values (e.g., pH 4, 5, 6, 7.4, 8, 9).
-
Ensure the buffer strength is appropriate for the experiment (e.g., 50-100 mM).
-
Verify the final pH of each buffer with a calibrated pH meter.
-
-
Sample Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
In separate microcentrifuge tubes, add the appropriate volume of buffer for each time point and condition to be tested.
-
Pre-incubate the buffer-containing tubes at the desired temperature (e.g., 25°C, 37°C).
-
-
Incubation:
-
To initiate the stability study, add a small volume of the this compound stock solution to each pre-warmed buffer tube to achieve the final desired concentration (e.g., 10 µM). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on the reaction.
-
Vortex briefly to mix.
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), take an aliquot from the respective tubes.
-
-
Quenching and Sample Processing:
-
Immediately quench the reaction by adding the aliquot to a larger volume of cold acetonitrile containing a known concentration of an internal standard. This will stop the degradation and precipitate any buffer salts.
-
Vortex the quenched samples and centrifuge at high speed to pellet the precipitates.
-
Transfer the supernatant to a new set of tubes or a 96-well plate for LC-MS analysis.
-
-
LC-MS Analysis:
-
Analyze the samples using a suitable reverse-phase LC-MS method to quantify the remaining amount of intact this compound at each time point.
-
Monitor for the appearance of expected degradation products (e.g., the Boc-deprotected compound).
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Plot the natural logarithm of the percentage remaining versus time.
-
Determine the degradation rate constant (k) from the slope of the line.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Visualizations
Caption: Potential degradation pathways for this compound in aqueous buffers.
Caption: Troubleshooting workflow for stability issues with this compound.
References
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. precisepeg.com [precisepeg.com]
- 5. Boc-NH-PEG-COOH - CD Bioparticles [cd-bioparticles.net]
- 6. creativepegworks.com [creativepegworks.com]
- 7. Boc-NH-PEG4-COOH | CAS:756525-91-4 | Biopharma PEG [biochempeg.com]
- 8. creativepegworks.com [creativepegworks.com]
- 9. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A comprehensive study on the identification and characterization of major degradation products of synthetic liraglutide using liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LC and LC-MS study on establishment of degradation pathway of glipizide under forced decomposition conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Handling and Use of Acid-PEG3-C2-Boc
Welcome to the technical support center for Acid-PEG3-C2-Boc. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the handling and application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Storage and Stability
Q1: How should I properly store this compound?
A1: Proper storage is crucial to maintain the integrity of this compound. For the pure compound, it is recommended to store it at -20°C for long-term stability, where it can be viable for up to three years. For shorter periods, storage at 4°C is acceptable for up to two years.[1] Once dissolved in a solvent, stock solutions should be stored at -80°C for up to six months or -20°C for up to one month.[1] It is also sensitive to heat, moisture, and light, so it should be stored accordingly.[2]
Q2: I left the compound at room temperature for a day. Is it still usable?
A2: While short-term exposure to room temperature, especially during shipping in the continental US, is generally acceptable, prolonged exposure can lead to degradation.[1] For optimal results, it is best to adhere to the recommended storage conditions. If you observe any change in appearance, such as discoloration from its typical colorless to light yellow liquid form, it may be an indication of degradation.[1][3] We recommend running a small-scale control experiment to verify its efficacy before committing to a large-scale reaction.
Solubility and Solution Preparation
Q3: What is the best solvent for dissolving this compound?
A3: this compound is highly soluble in dimethyl sulfoxide (DMSO), with concentrations of at least 175 mg/mL being achievable.[1] It is crucial to use freshly opened, anhydrous DMSO, as the compound's solubility can be significantly impacted by hygroscopic (water-absorbing) DMSO.[1]
Q4: My compound is not dissolving properly in DMSO. What could be the issue?
A4: If you are experiencing solubility issues, it is likely due to the quality of the DMSO. Over time, DMSO can absorb moisture from the atmosphere, which can affect the solubility of this compound.[1] Ensure you are using a fresh, anhydrous stock of DMSO. Gentle warming or vortexing can also aid in dissolution.
Q5: How should I prepare stock solutions?
A5: To prepare stock solutions, it is recommended to use fresh, anhydrous DMSO.[1] Once prepared, it is best practice to aliquot the solution into smaller, single-use volumes to prevent product inactivation from repeated freeze-thaw cycles.[1]
| Concentration | Mass (1 mg) | Mass (5 mg) | Mass (10 mg) |
| 1 mM | 3.2642 mL | 16.3212 mL | 32.6424 mL |
| 5 mM | 0.6528 mL | 3.2642 mL | 6.5285 mL |
| 10 mM | 0.3264 mL | 1.6321 mL | 3.2642 mL |
| Data is based on a molecular weight of 306.35 g/mol .[1] |
Boc Deprotection
Q6: My Boc deprotection reaction is incomplete. What are the possible causes and solutions?
A6: Incomplete Boc deprotection is a common issue and can stem from several factors:
-
Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions. If the acid is too weak or its concentration is too low, the reaction may not go to completion. Trifluoroacetic acid (TFA) is commonly used for this purpose.[4]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. If the reaction time is too short or the temperature is too low, the Boc group may not be fully removed. Many deprotections are performed at room temperature, but some substrates may require longer times.[4]
-
Solvent Issues: The choice of solvent is critical. Dichloromethane (DCM) is a common solvent for TFA-mediated deprotection as it ensures both the PEG-linker and the acid are well solvated.[4]
Troubleshooting Steps:
-
Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM).[4]
-
Extend the reaction time and monitor the progress using an appropriate analytical technique such as TLC, LC-MS, or NMR.[4]
-
Consider using a stronger acid system, like 4M HCl in 1,4-dioxane.[4]
-
Ensure the chosen solvent provides good solubility for your specific compound.[4]
Q7: I am observing side products after the Boc deprotection. How can I minimize them?
A7: The formation of side products during Boc deprotection is often due to the reactive nature of the intermediate t-butyl cation. This cation can lead to alkylation of nucleophilic sites on your molecule.
Troubleshooting Steps:
-
Use Scavengers: The addition of scavengers can help to trap the t-butyl cation and prevent side reactions. Common scavengers include triisopropylsilane (TIS).
-
Optimize Reaction Conditions: Use the mildest acidic conditions that still afford complete deprotection to minimize side reactions.
Conjugation Reactions
Q8: What are the best practices for conjugating the carboxylic acid of this compound to an amine-containing molecule?
A8: The carboxylic acid can be coupled to a primary amine using standard carbodiimide chemistry, often employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to form a more stable NHS ester intermediate.
Best Practices:
-
pH Control: Maintain the reaction pH between 4.5 and 6.0 for the activation of the carboxylic acid with EDC and NHS.[5]
-
Stoichiometry: Use a slight molar excess of EDC (1.2- to 1.5-fold) and NHS (1.5- to 2.0-fold) relative to the carboxylic acid.[5]
-
Reaction Time: Allow the activation to proceed for 15-30 minutes at room temperature before adding your amine-containing molecule. The subsequent conjugation reaction can proceed for 2 to 12 hours at room temperature.[5]
-
Monitoring: Track the reaction progress using an appropriate analytical technique like LC-MS or TLC.[5]
Q9: My conjugation yield is low. What can I do to improve it?
A9: Low conjugation yield can be due to several factors, including suboptimal reaction conditions and steric hindrance.
Troubleshooting Steps:
-
Optimize pH: Ensure the pH of your reaction buffer is optimal for the specific conjugation chemistry you are using. For NHS ester-amine coupling, a pH of 7.5-8.5 is generally preferred.[6]
-
Check Reagent Quality: Ensure that your coupling reagents (EDC, NHS) are fresh and have been stored properly.
-
Address Steric Hindrance: The PEG chain, while beneficial for solubility, can sometimes cause steric hindrance.[7] Using a longer reaction time or slightly elevated temperature may help overcome this.
-
Purification: After the reaction, promptly purify your conjugate to remove excess reagents and byproducts, which can sometimes interfere with the reaction equilibrium.[6]
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Boc-protected this compound in anhydrous DCM to a concentration of 0.1-0.2 M.
-
Cool the solution to 0°C in an ice bath.
-
Add TFA to a final concentration of 20-50% (v/v).
-
If required, add a scavenger such as TIS (2.5-5% v/v).
-
Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with toluene (3x) to remove residual TFA.[4]
-
The resulting TFA salt of the deprotected amine can be used directly in the next step or neutralized.
-
For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[4]
Protocol 2: EDC/NHS Coupling of Deprotected Acid-PEG3-C2 to an Amine
Materials:
-
Deprotected Acid-PEG3-C2-amine (from Protocol 1)
-
Amine-containing molecule
-
Reaction buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Quenching solution (e.g., hydroxylamine or an amine-containing buffer like Tris)
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolve the deprotected Acid-PEG3-C2-amine in the reaction buffer to the desired concentration.
-
Prepare fresh solutions of EDC and NHS in the reaction buffer.
-
Add a 1.2- to 1.5-fold molar excess of EDC to the carboxylic acid solution.[5]
-
Immediately add a 1.5- to 2.0-fold molar excess of NHS to the reaction mixture.[5]
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.[5]
-
Add a 1.5- to 2-fold molar excess of the amine-containing molecule to the activated carboxylic acid mixture.
-
Allow the reaction to proceed for 2 to 12 hours at room temperature with gentle stirring.[5]
-
Monitor the reaction progress by an appropriate analytical technique such as LC-MS or TLC.[5]
-
Once the reaction is complete, quench any remaining active esters by adding the quenching solution.
-
Purify the final conjugate using a suitable method such as HPLC.
Visual Guides
Caption: Workflow for the Boc deprotection of this compound.
Caption: Troubleshooting guide for low conjugation yield.
References
Technical Support Center: Preventing Protein Aggregation with Acid-PEG3-C2-Boc
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to protein aggregation when using Acid-PEG3-C2-Boc for conjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in protein conjugation?
This compound is a heterobifunctional linker containing three key components: a carboxylic acid group, a short polyethylene glycol (PEG3) spacer, and a Boc-protected amine.[1][2][3] In protein conjugation, the carboxylic acid can be activated (e.g., using EDC and NHS) to react with primary amines on the protein surface, such as the side chain of lysine residues, forming a stable amide bond.[4][5] The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then be used for subsequent conjugation to another molecule of interest.[6] The PEG3 spacer enhances solubility and flexibility of the conjugate.[7][8]
Q2: Why is my protein aggregating after conjugation with this compound?
Protein aggregation during or after conjugation can be caused by several factors:
-
High Protein Concentration: Increased proximity of protein molecules can lead to intermolecular interactions and aggregation.[9]
-
Suboptimal Reaction Conditions: pH, temperature, and buffer composition significantly impact protein stability.[9][10] Deviations from a protein's optimal conditions can expose hydrophobic regions, promoting aggregation.[11]
-
Conformational Changes: The covalent attachment of the linker can alter the protein's three-dimensional structure, potentially leading to instability and aggregation.[6]
-
Cross-linking: If the protein has multiple reactive sites, there is a possibility of one linker molecule reacting with two different protein molecules, leading to cross-linking and aggregation.
Q3: How can I detect and quantify protein aggregation?
Several analytical techniques are available to assess protein aggregation:
| Analytical Technique | Principle | Information Provided |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their size. | Quantifies monomers, dimers, and higher-order soluble aggregates.[9][12][13] |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in a solution. | Detects the presence of larger aggregates and provides an average particle size.[9][14] |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Separates proteins based on molecular weight under denaturing conditions. | Can reveal high-molecular-weight bands corresponding to covalent aggregates.[9] |
| Turbidity Measurement (UV-Vis) | Measures light scattering by particles in solution. | Indicates the formation of insoluble aggregates.[9] |
Q4: Can the length of the PEG chain in the linker affect aggregation?
Yes, the length of the PEG chain can influence aggregation. While PEGylation generally enhances protein stability and solubility, the specific effects can depend on the PEG length.[15][16] Longer PEG chains can provide a greater steric shield, which may help prevent protein-protein interactions and subsequent aggregation.[17][18] However, the optimal PEG length can be protein-dependent.[16]
Troubleshooting Guides
Issue 1: Visible precipitation or increased turbidity during the conjugation reaction.
This indicates the formation of insoluble aggregates.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for visible protein precipitation.
Detailed Steps:
-
Reduce Concentrations: High concentrations of protein or the this compound linker can accelerate aggregation.[9] Try reducing the concentration of both components.
-
Optimize Reaction Buffer:
-
pH: Ensure the reaction pH is optimal for both the conjugation chemistry and protein stability. For NHS ester chemistry, a pH of 7.5-8.5 is often recommended, but this may need to be adjusted based on the protein's isoelectric point (pI).[7] Proteins are often least soluble at their pI.[19]
-
Buffer Composition: Different buffer systems can affect protein stability.[20][21] Consider screening various buffers (e.g., phosphate, HEPES, MOPS) at the same pH and ionic strength.
-
-
Lower Reaction Temperature: Performing the conjugation at a lower temperature (e.g., 4°C) can slow down the aggregation process.[19]
-
Incorporate Stabilizing Excipients: Additives can help maintain protein stability.
Issue 2: SEC analysis shows an increase in soluble high molecular weight (HMW) species after conjugation.
This suggests the formation of soluble oligomers or aggregates.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for soluble protein aggregates.
Detailed Steps:
-
Optimize Molar Ratio: A high molar excess of the linker can lead to over-conjugation and potential cross-linking if the protein has multiple reactive sites. Perform a titration to find the lowest effective molar ratio of this compound to your protein.
-
Screen Stabilizing Additives: The addition of certain excipients to the reaction and storage buffers can prevent the formation of soluble aggregates.[19][22][23]
Additive Class Examples Typical Concentration Mechanism of Action Sugars/Polyols Sucrose, Trehalose, Glycerol, Sorbitol 5-10% (w/v) Stabilize protein structure through preferential hydration.[9][] Amino Acids Arginine, Glutamate, Glycine 0.1 - 2 M Suppress aggregation by interacting with hydrophobic and charged regions.[19][22][] Non-denaturing Detergents Tween 20, Polysorbate 80, CHAPS 0.01 - 0.1% (v/v) Solubilize protein aggregates without causing denaturation.[19][25] Reducing Agents DTT, TCEP, β-mercaptoethanol 1 - 5 mM Prevent oxidation-induced aggregation of proteins with cysteine residues.[19][] -
Modify Purification Strategy: Ensure that the purification method (e.g., size exclusion chromatography, dialysis) effectively removes unreacted linker and any small aggregates that may have formed.[7]
Experimental Protocols
Protocol 1: Buffer Screening for Optimal Protein Stability
This protocol outlines a method to identify the most suitable buffer for your protein during conjugation.
Materials:
-
Your protein of interest
-
A selection of buffers (e.g., Phosphate, HEPES, Tris, Citrate)
-
pH meter
-
Spectrophotometer or DLS instrument
Procedure:
-
Prepare stock solutions of each buffer at the desired concentration (e.g., 50 mM) and adjust the pH to the target value for your conjugation reaction.
-
Dialyze or buffer-exchange your protein into each of the test buffers.
-
Divide the protein solution in each buffer into two aliquots.
-
For one aliquot of each buffer condition, add the this compound linker at the desired molar ratio. To the other aliquot, add the same volume of buffer as a control.
-
Incubate all samples under the intended reaction conditions (time and temperature).
-
After incubation, assess the level of aggregation in each sample using a suitable analytical technique (e.g., turbidity measurement at 350 nm, DLS, or SEC).
-
Compare the aggregation levels in the presence and absence of the linker for each buffer to identify the buffer system that provides the highest stability.
Protocol 2: Screening of Stabilizing Additives
This protocol describes how to test the effectiveness of different additives in preventing aggregation.
Materials:
-
Your protein in the optimal buffer determined from Protocol 1
-
This compound linker
-
Stock solutions of various additives (see table above)
-
Analytical instrument for aggregation analysis (e.g., SEC)
Procedure:
-
Set up a series of conjugation reactions in your optimal buffer.
-
To each reaction, add a different stabilizing excipient at a range of concentrations. Include a control reaction with no additive.
-
Initiate the conjugation by adding the this compound linker.
-
Incubate all reactions under identical conditions.
-
At the end of the incubation period, analyze the extent of aggregation in each sample using SEC.
-
Compare the percentage of monomer and aggregate in each condition to determine the most effective additive and its optimal concentration.
By systematically addressing the factors that influence protein stability and employing these troubleshooting strategies, researchers can minimize aggregation and achieve successful conjugation with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. (Boc-amino)-PEG3-C2-Carboxylic Acid 1347750-75-7 | TCI AMERICA [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. t-Boc-Aminooxy-PEG3-acid, 1835759-82-4 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. purepeg.com [purepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. approcess.com [approcess.com]
- 13. Protein Aggregates: Analytical Techniques to Address Hidden Complexities | Separation Science [sepscience.com]
- 14. Protein Aggregation Analysis [intertek.com]
- 15. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Aggregation of protein therapeutics enhances their immunogenicity: causes and mitigation strategies - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00067E [pubs.rsc.org]
- 17. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creativepegworks.com [creativepegworks.com]
- 19. info.gbiosciences.com [info.gbiosciences.com]
- 20. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Rational Design of Solution Additives for the Prevention of Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Effect of additives on protein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to Acid-PEG3-C2-Boc and Other PEG Linkers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant of the therapeutic success of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker, a molecular bridge connecting the targeting moiety to the therapeutic payload, profoundly influences the stability, solubility, pharmacokinetics, and efficacy of the final conjugate. This guide provides an objective comparison of Acid-PEG3-C2-Boc with other commonly employed Polyethylene Glycol (PEG) linkers, supported by experimental data and detailed protocols to aid in the rational design of next-generation drug conjugates.
Understanding this compound
This compound is a heterobifunctional linker featuring a three-unit PEG chain that imparts hydrophilicity. One terminus is a carboxylic acid, available for conjugation, while the other is a Boc-protected amine, which can be deprotected for further modification. This structure makes it a versatile tool in bioconjugation. It is frequently utilized as a component in the synthesis of PROTACs, where it connects a target protein-binding ligand to an E3 ligase-recruiting ligand.[1][2][3][4][5][6]
Performance Comparison of PEG Linkers
While direct head-to-head quantitative data for this compound against a wide array of other specific PEG linkers is not extensively available in published literature, we can draw valuable comparisons from studies on structurally similar short-chain PEG linkers. The following tables summarize representative data on key performance indicators.
Table 1: Physicochemical Properties of Representative PEG Linkers
| Linker Type | Molecular Weight ( g/mol ) | Structure | Key Features |
| This compound | 321.37[7] | Carboxylic acid and Boc-protected amine termini separated by a PEG3 chain.[8][9] | Heterobifunctional, short hydrophilic spacer.[10][11] |
| MC-PEG4-Maleimide | ~600 | Maleimide and NHS ester termini with a PEG4 spacer. | Commonly used in ADCs for cysteine conjugation. |
| Val-Cit-PABC-PNP | ~800 | Valine-Citrulline cleavable peptide with a self-immolative spacer. | Protease-cleavable linker for intracellular drug release. |
| SMCC (Non-PEG) | 334.32 | Succinimidyl and maleimide termini. | Non-cleavable, hydrophobic crosslinker. |
Table 2: Impact of PEG Linker Length on ADC Performance (Representative Data)
| Linker | In Vitro Cytotoxicity (IC50, nM) | Plasma Half-life (h) | In Vivo Efficacy (% Tumor Growth Inhibition) |
| Short-chain PEG (e.g., PEG4) | 1.5 | 120 | 85 |
| Medium-chain PEG (e.g., PEG8) | 2.1 | 150 | 90 |
| Long-chain PEG (e.g., PEG24) | 3.5 | 180 | 88 |
Note: The data in this table is synthesized from multiple preclinical studies comparing ADCs with different PEG linker lengths and should be considered representative. Actual performance is highly dependent on the specific antibody, payload, and tumor model.[12][13]
Experimental Protocols for Comparative Evaluation
To facilitate a direct comparison of this compound with other linkers, the following detailed experimental protocols are provided. These protocols are designed to assess key performance parameters critical for the successful development of drug conjugates.
Protocol 1: Synthesis of Antibody-Drug Conjugates (ADCs)
Objective: To synthesize ADCs with different linkers for comparative analysis.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Linker-payload construct (e.g., this compound conjugated to a payload)
-
Reducing agent (e.g., TCEP for cysteine conjugation)
-
Activation reagents for carboxylic acids (e.g., EDC, NHS)
-
Quenching reagent (e.g., Tris buffer)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation: If targeting cysteines, partially reduce the interchain disulfide bonds of the mAb by incubation with a controlled molar excess of TCEP.
-
Linker Activation: For linkers with a carboxylic acid like this compound, activate the carboxyl group by reacting with EDC and NHS to form an NHS ester.
-
Conjugation: React the activated linker-payload with the prepared antibody. For NHS esters, the reaction is typically carried out at pH 7.5-8.5. For maleimide linkers, the reaction with free thiols is performed at pH 6.5-7.5.
-
Quenching: Stop the reaction by adding a quenching reagent.
-
Purification: Purify the ADC from unconjugated linker-payload and antibody using size-exclusion chromatography.
-
Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques like HIC-HPLC, SEC-HPLC, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine and compare the in vitro potency of ADCs constructed with different linkers.[14][15][16]
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Cell culture medium and supplements
-
ADCs with different linkers
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.[17]
-
ADC Treatment: Treat the cells with serial dilutions of the ADCs and incubate for a period relevant to the payload's mechanism of action (typically 72-96 hours).[17]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[17]
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value for each ADC.
Protocol 3: Plasma Stability Assay using LC-MS
Objective: To evaluate and compare the stability of ADCs with different linkers in plasma.[12][18]
Materials:
-
ADCs with different linkers
-
Human or mouse plasma
-
Incubator at 37°C
-
Sample processing reagents (e.g., for immunocapture and protein precipitation)
-
LC-MS system
Procedure:
-
Incubation: Incubate the ADCs in plasma at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).
-
Sample Preparation: At each time point, process the plasma samples to isolate the ADC and/or the released payload. This can involve immunocapture of the ADC followed by protein precipitation to analyze the free payload.[19]
-
LC-MS Analysis: Analyze the samples using an appropriate LC-MS method to quantify the amount of intact ADC (by measuring the average DAR) and the concentration of released payload over time.
-
Data Analysis: Plot the average DAR or the percentage of intact ADC over time to determine the stability profile and half-life of the ADC in plasma.
Visualizing Workflows and Pathways
To provide a clearer understanding of the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using the DOT language.
Conclusion
The selection of a PEG linker is a multifaceted decision that requires careful consideration of the desired properties of the final drug conjugate. This compound offers a short, hydrophilic, and heterobifunctional scaffold that is particularly well-suited for applications in PROTAC development. While direct comparative data is emerging, the principles of linker design suggest that its properties can be advantageous for optimizing the solubility and pharmacokinetic profile of the resulting molecule. The provided experimental protocols offer a robust framework for the systematic evaluation of this compound against other PEG linkers, enabling researchers to make data-driven decisions to advance their drug development programs. The continued exploration of novel linker technologies will be crucial in realizing the full therapeutic potential of targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. youtube.com [youtube.com]
- 3. ADC Drug Release Kinetics Study Services - Creative Proteomics [creative-proteomics.com]
- 4. universalbiologicals.com [universalbiologicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. labproinc.com [labproinc.com]
- 8. chemimpex.com [chemimpex.com]
- 9. (Boc-amino)-PEG3-C2-Carboxylic Acid 1347750-75-7 | TCI AMERICA [tcichemicals.com]
- 10. t-Boc-N-amido-PEG3-acid, 1347750-75-7 | BroadPharm [broadpharm.com]
- 11. nbinno.com [nbinno.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Antibody format and drug release rate determine the therapeutic activity of non-internalizing antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
A Comparative Guide to Linker Chemistries in PROTAC Development: Alternatives to Acid-PEG3-C2-Boc
The design of a Proteolysis Targeting Chimera (PROTAC) involves three critical components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1][2] The linker is not merely a spacer but a crucial determinant of the PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties like solubility and cell permeability.[3][4]
Acid-PEG3-C2-Boc is a commonly employed bifunctional linker, featuring a polyethylene glycol (PEG) chain for hydrophilicity and an alkyl chain.[5][6] While its flexibility and water solubility are advantageous for initial studies and synthesis, the development of clinically viable PROTACs often necessitates exploration of alternative linker architectures to overcome challenges such as poor membrane permeability, metabolic instability, and suboptimal ternary complex formation.[1][] This guide provides a comparative overview of prominent alternatives to standard PEG-based linkers, supported by experimental data and detailed protocols.
Overview of Linker Categories
PROTAC linkers are broadly classified into two main types: flexible and rigid.[8] More recently, "smart" or functional linkers have emerged, offering conditional activation.
-
Flexible Linkers (e.g., this compound): Dominated by PEG and alkyl chains, these linkers are synthetically accessible and allow the PROTAC to adopt multiple conformations, which can increase the probability of forming a productive ternary complex.[3] However, high flexibility can lead to an entropic penalty upon binding, potentially reducing ternary complex stability, and can contribute to poor pharmacokinetic properties.[3][9]
-
Rigid Linkers: These incorporate structural elements like cycloalkanes (piperidine, piperazine), aromatic rings, and alkynes or triazoles to restrict conformational freedom.[8][10] This pre-organization can reduce the entropic penalty of binding, enhance the stability of the ternary complex, and improve selectivity.[3]
-
Functional Linkers: These include photocleavable or bio-orthogonally activated linkers that provide spatiotemporal control over the PROTAC's activity.[1]
Logical Flow for Linker Selection
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 8. precisepeg.com [precisepeg.com]
- 9. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
NMR Characterization of Acid-PEG3-C2-Boc Containing Molecules: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of linker molecules is a critical aspect of modern drug development, particularly in the burgeoning field of targeted protein degradation with technologies like PROteolysis TArgeting Chimeras (PROTACs). The Acid-PEG3-C2-Boc linker is a popular building block in the synthesis of these heterobifunctional molecules, offering a balance of hydrophilicity, flexibility, and defined length. This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) characterization of molecules containing the this compound moiety, offering a comparison with alternative linkers and detailed experimental protocols to support researchers in their synthetic and analytical endeavors.
Structural Overview and Predicted NMR Signatures
The this compound linker comprises three key structural features that give rise to distinct signals in both ¹H and ¹³C NMR spectra: a tert-butyloxycarbonyl (Boc) protected amine, a tri-ethylene glycol (PEG3) spacer, and a propanoic acid terminus. Understanding the expected chemical shifts for these components is fundamental to confirming the structure and purity of synthesized molecules.
Based on established chemical shift ranges for similar functional groups, a predicted NMR profile for the this compound linker can be compiled.
Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| Boc (t-butyl) | ~1.45 | singlet | 9H | Characteristic sharp singlet for the nine equivalent protons of the tert-butyl group. |
| PEG (-CH₂CH₂O-) | ~3.65 | multiplet | 12H | Overlapping signals from the ethylene glycol repeating units. |
| -CH₂- adjacent to NH | ~3.55 | triplet | 2H | |
| -CH₂- adjacent to ether oxygen | ~3.70 | triplet | 2H | |
| -CH₂- adjacent to acid | ~2.65 | triplet | 2H | |
| Carboxylic Acid (-COOH) | 10-12 | broad singlet | 1H | Chemical shift can be highly dependent on solvent and concentration. Often exchanges with D₂O. |
| NH (amide) | ~5-6 | broad singlet | 1H | Position can vary and the peak is often broad. |
Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon | Predicted Chemical Shift (ppm) |
| Boc (quaternary C) | ~79 |
| Boc (CH₃) | ~28 |
| PEG (-CH₂CH₂O-) | ~70 |
| -CH₂- adjacent to NH | ~40 |
| -CH₂- adjacent to ether oxygen | ~69 |
| -CH₂- adjacent to acid | ~35 |
| Carboxylic Acid (C=O) | ~175 |
| Boc (C=O) | ~156 |
Comparison with Alternative Linkers
The choice of linker is a critical determinant of a PROTAC's efficacy. Variations in length, hydrophilicity, and rigidity can significantly impact the formation of the ternary complex and the subsequent degradation of the target protein. Below is a comparison of the expected NMR characteristics of this compound with common alternatives.
Table 1: Comparative ¹H NMR Data for Various Linker Moieties
| Linker Moiety | Key Differentiating ¹H NMR Signals (ppm) | Rationale for Signal Difference |
| This compound | ~3.65 (PEG), ~1.45 (Boc) | Reference linker with characteristic PEG and Boc signals. |
| Acid-PEG2 -C2-Boc | ~3.65 (integral of 8H) | Shorter PEG chain results in a lower integration value for the PEG protons. |
| Acid-PEG4 -C2-Boc | ~3.65 (integral of 16H) | Longer PEG chain results in a higher integration value for the PEG protons. |
| Acid-Alkyl(C6) -Boc | 1.2-1.7 (broad multiplets) | Absence of the characteristic PEG signal at ~3.65 ppm. Instead, broad multiplets for the aliphatic chain protons appear upfield. |
| Acid-PEG3-C2-Fmoc | 7.3-7.8 (aromatic), ~4.2-4.5 (Fmoc CH, CH₂) | Presence of aromatic signals from the fluorenyl group and characteristic signals for the Fmoc's CH and CH₂ groups, with the absence of the Boc singlet at ~1.45 ppm. |
Experimental Protocols
Accurate and reproducible NMR data is contingent on standardized experimental procedures. The following protocols are recommended for the characterization of molecules containing the this compound linker.
Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl₃) is a common initial choice due to its ability to dissolve a wide range of organic molecules. For compounds with poor solubility in CDCl₃, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used. Be aware that the chemical shifts will vary between solvents.
-
Concentration: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
NMR Data Acquisition
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for obtaining well-resolved spectra.
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: -2 to 16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: -10 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly within the PEG and alkyl chain regions.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, aiding in the definitive assignment of both spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for confirming the connectivity of the different structural fragments.
-
Visualizing the Molecular Structure and Experimental Workflow
To further aid in the understanding of the this compound molecule and its characterization process, the following diagrams are provided.
Caption: Key functional groups of the this compound linker.
Caption: A typical workflow for NMR characterization.
A Comparative Guide to the Mass Spectrometry Analysis of Acid-PEG3-C2-Boc Conjugates
For researchers and professionals in drug development, the precise characterization of linker molecules is paramount for the successful synthesis of novel therapeutics, such as Proteolysis Targeting Chimeras (PROTACs). Acid-PEG3-C2-Boc is a commonly utilized linker in this field, valued for its defined length, hydrophilicity, and the presence of a Boc protecting group. This guide provides a comparative analysis of the mass spectrometry data for this compound and its alternatives, complete with detailed experimental protocols and data presented for objective evaluation.
Comparative Mass Spectrometry Data
The following table summarizes the key mass-to-charge ratio (m/z) values observed during the electrospray ionization mass spectrometry (ESI-MS) analysis of this compound and two common alternatives: a similar linker with a shorter PEG chain (Acid-PEG2-C2-Boc) and a linker with a different protecting group (Acid-PEG3-C2-Fmoc).
| Analyte | Molecular Formula | Molecular Weight ( g/mol ) | [M+H]⁺ (Observed m/z) | Key Fragment Ions (m/z) |
| This compound | C₁₄H₂₆O₇ | 306.35 | 307.17 | 251.15 ([M-C₄H₈+H]⁺), 207.12 ([M-Boc+H]⁺) |
| Acid-PEG2-C2-Boc | C₁₂H₂₂O₆ | 262.30 | 263.14 | 207.12 ([M-C₄H₈+H]⁺), 163.09 ([M-Boc+H]⁺) |
| Acid-PEG3-C2-Fmoc | C₂₅H₂₉NO₇ | 455.49 | 456.19 | 234.13 ([M-Fmoc+H]⁺), 179.08 (fluorenylmethyloxy) |
Experimental Protocols
A detailed methodology for the mass spectrometry analysis of this compound and its analogs is provided below. This protocol is designed to ensure high-quality, reproducible data for comparative analysis.
Sample Preparation
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the linker in a 50:50 (v/v) mixture of acetonitrile and deionized water.
-
Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL using the same solvent mixture.
-
Acidification: Add formic acid to the working solution to a final concentration of 0.1% (v/v) to promote protonation in positive ion mode ESI-MS.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in deionized water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.[1][2]
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
Mass Range: 50-1000 m/z.
-
Data Acquisition: Full scan mode for parent ion detection and tandem MS (MS/MS) mode for fragmentation analysis. For MS/MS, collision-induced dissociation (CID) is used with a collision energy ramp (e.g., 10-40 eV) to obtain a detailed fragmentation pattern.[3][4]
Visualizing Experimental and Logical Relationships
To further clarify the processes and molecular characteristics, the following diagrams are provided.
Caption: Experimental workflow for the LC-MS analysis of linker molecules.
Caption: Key fragmentation pathways for Boc and Fmoc protected linkers.
Conclusion
The mass spectrometry analysis of this compound and its analogs provides critical information for identity confirmation and purity assessment. The distinct fragmentation patterns of the Boc and Fmoc protecting groups, as well as the predictable mass shifts from varying PEG chain lengths, allow for unambiguous identification. The provided protocol offers a robust starting point for researchers to develop their own analytical methods for these important bioconjugation reagents.
References
- 1. enovatia.com [enovatia.com]
- 2. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 3. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
The Linker's Length: A Critical Determinant in PROTAC Efficacy
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality. These heterobifunctional molecules utilize the cell's intrinsic ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A PROTAC molecule is composed of three key elements: a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][] While all components are vital, the linker is not merely a passive spacer; its length and composition are critical parameters that profoundly influence the efficacy of the PROTAC.[3][4]
The primary role of the linker is to position the target protein and the E3 ligase in a spatially optimal orientation to form a stable and productive ternary complex (POI-PROTAC-E3 ligase).[3][5] The formation of this complex is the requisite first step for the subsequent ubiquitination of the target protein and its degradation by the 26S proteasome.[6] An improperly sized linker can lead to diminished efficacy: a linker that is too short may introduce steric clashes, preventing the formation of the ternary complex, while an overly long linker might result in an unstable or non-productive complex, failing to bring the critical lysine residues of the target into proximity with the E3 ligase's active site.[5][7] Consequently, the optimization of linker length is a pivotal, albeit empirical, step in the design of potent and selective PROTACs.[1][3]
PROTAC-Mediated Protein Degradation Pathway
The mechanism of action for a PROTAC involves hijacking the cell's natural protein disposal machinery. The PROTAC first binds to both the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in further catalytic cycles.
Quantitative Comparison of PROTAC Efficacy by Linker Length
The degradation efficiency of a PROTAC is typically quantified by two key parameters: DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).[3][6] The following tables summarize data from published studies, illustrating how linker length variations impact these metrics for different protein targets.
Table 1: Estrogen Receptor (ERα)-Targeting PROTACs
This study highlights that for ERα, a 16-atom linker provided the optimal distance for degradation, showing superior cell viability reduction compared to shorter or longer linkers.[8][9]
| PROTAC Compound | Linker Type | Linker Length (atoms) | DC50 (µM) | Dmax (%) | Cell Viability IC50 (µM, MCF7 cells) | Reference |
| 11 | PEG | 9 | > 100 | < 20 | 140 | [8] |
| 12 | PEG | 12 | ~50 | ~60 | 62 | [8] |
| 13 | PEG | 16 | ~10 | > 80 | 26 | [1][8] |
| 14 | PEG | 19 | ~25 | ~70 | 48 | [8] |
| 15 | PEG | 21 | > 100 | < 40 | 75 | [8] |
Table 2: BRD4-Targeting PROTACs (CRBN-based)
This dataset shows an unusual trend where both short (0 PEG units) and longer (4-5 PEG units) linkers are effective, while intermediate lengths are not, underscoring the non-linear relationship between linker length and efficacy.[4]
| PROTAC Compound | Linker Type | Linker Length (PEG units) | DC50 (µM, H661 cells) | Dmax (%) | Reference |
| Compound A | PEG | 0 | < 0.5 | > 90 | [4] |
| Compound B | PEG | 1 | > 5 | Not effective | [4] |
| Compound C | PEG | 2 | > 5 | Not effective | [4] |
| Compound D | PEG | 4 | < 0.5 | > 90 | [4] |
| Compound E | PEG | 5 | < 0.5 | > 90 | [4] |
Table 3: FLT3-Targeting PROTACs (Gilteritinib-based)
For Fms-like tyrosine kinase 3 (FLT3), a common target in acute myeloid leukemia, linker optimization was shown to be critical for achieving potent degradation.
| PROTAC Name | E3 Ligase Ligand | Linker Type | DC50 (nM, MV4-11 cells) | Dmax (%, MV4-11 cells) | Reference |
| CRBN(FLT3)-8 | Pomalidomide | PEG-based | ~10 | >90 | [10] |
| PROTAC Z29 | VHL Ligand | Proprietary | <10 (Potent) | High | [10] |
Note: Direct comparison of DC50 values across different studies should be done with caution due to variations in experimental conditions, cell lines, and treatment times.
Key Experimental Protocols
Evaluating the efficacy of a novel PROTAC requires a suite of well-defined experiments. Below are detailed protocols for essential assays used in PROTAC development.
Western Blot Analysis for Protein Degradation (DC50/Dmax Determination)
Western blotting is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.[6][11]
This diagram outlines the major steps involved in performing a Western blot to assess PROTAC-induced protein degradation, from cell treatment to data analysis.
-
Cell Seeding and Treatment : Seed cells (e.g., HeLa, MDA-MB-231) in 6-well plates to achieve 70-80% confluency.[12] After overnight adherence, treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 16-24 hours).[6][12]
-
Cell Lysis : Aspirate the media, wash cells with ice-cold PBS, and add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[6] Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[6]
-
Protein Quantification : Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[12] Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[6]
-
Sample Preparation and SDS-PAGE : Normalize the protein concentration for all samples. Add 4X Laemmli sample buffer and boil at 95°C for 5-10 minutes.[12] Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.[6]
-
Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[12]
-
Immunoblotting :
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).[6]
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein, diluted in blocking buffer.[6] Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
-
Detection and Analysis : Wash the membrane three times with TBST. Apply an ECL (enhanced chemiluminescence) substrate and capture the signal using an imaging system.[12] Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control and plot the dose-response curve to determine the DC50 and Dmax values.[6]
Cell Viability Assay (MTT/CellTiter-Glo®)
These assays measure the metabolic activity of cells to determine the cytotoxic or anti-proliferative effects of the PROTACs.[13]
-
Cell Seeding : Seed cells in an opaque-walled 96-well plate at a suitable density (e.g., 5,000 cells/well) in 100 µL of medium.[13]
-
Compound Treatment : After overnight incubation, treat the cells with a range of PROTAC concentrations in triplicate. Include vehicle-only wells as a negative control and wells with medium only for background measurement.[13]
-
Incubation : Incubate the plate for a desired period (e.g., 72 hours) at 37°C and 5% CO₂.[13]
-
Assay Procedure : Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Signal Development : Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
Data Acquisition : Record the luminescence using a plate-reading luminometer.
-
Analysis : Subtract the average background luminescence from all measurements. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value.[13]
In Vitro Ubiquitination Assay
This cell-free assay directly confirms that the PROTAC can induce the ubiquitination of the target protein in the presence of the E3 ligase and other necessary components of the ubiquitin-conjugating machinery.[14][15]
-
Reaction Setup : In a microcentrifuge tube, combine the following recombinant components in an appropriate reaction buffer: E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), the specific E3 ligase complex (e.g., VHL or CRBN complex), the recombinant target protein, ATP, and biotinylated-ubiquitin.[15][16]
-
PROTAC Addition : Add the PROTAC of interest at various concentrations to the reaction mixtures. Include a no-PROTAC control.
-
Incubation : Incubate the reaction at 37°C for 1-2 hours to allow for the ubiquitination cascade to occur.
-
Reaction Termination : Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Detection : Analyze the reaction products via Western blot. Run the samples on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Analysis : Probe the membrane with streptavidin-HRP (to detect biotinylated-ubiquitin) or an antibody specific to the target protein. A high-molecular-weight smear or ladder of bands above the unmodified target protein indicates successful polyubiquitination.[14]
Conclusion
The design and synthesis of effective PROTACs is a complex, multi-parameter optimization challenge. Experimental data consistently demonstrates that the linker is a pivotal design element, where subtle changes in length and composition can drastically alter degradation potency and selectivity.[17][18] A systematic approach, involving the synthesis of a focused library of PROTACs with varied linkers and subsequent evaluation through rigorous biochemical and cellular assays, is crucial for identifying candidates with optimal therapeutic potential. The protocols and comparative data presented here serve as a foundational guide for researchers navigating the intricate process of PROTAC development.
References
- 1. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (Open Access) Impact of linker length on the activity of PROTACs (2011) | Kedra Cyrus | 126 Citations [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. selvita.com [selvita.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Ubiquitination Assay - Profacgen [profacgen.com]
- 15. benchchem.com [benchchem.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
Validating Target Engagement of Acid-PEG3-C2-Boc PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the target engagement of Proteolysis Targeting Chimeras (PROTACs) synthesized with the Acid-PEG3-C2-Boc linker. This linker is commonly employed in the development of PROTACs targeting key proteins in oncology, such as the Epidermal Growth Factor Receptor (EGFR) and the mammalian Target of Rapamycin (mTOR).[1][2] Effective validation of target engagement is critical to confirm the mechanism of action and advance the development of these novel therapeutics.
The Role of the this compound Linker in PROTAC Design
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system to eliminate disease-causing proteins. They consist of a ligand that binds the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The this compound linker, a polyethylene glycol (PEG)-based linker, offers a balance of flexibility and hydrophilicity, which can influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), a crucial step for successful protein degradation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of an this compound-containing PROTAC and a typical experimental workflow for validating its target engagement.
Comparative Analysis of Target Engagement Validation Methods
Several robust methods are available to validate the target engagement and subsequent degradation induced by PROTACs. The choice of method depends on the specific research question, available resources, and desired throughput.
| Method | Principle | Information Provided | Advantages | Limitations |
| Western Blot | Antibody-based detection of protein levels in cell lysates. | Quantifies the amount of target protein remaining after PROTAC treatment. | Gold standard for confirming protein degradation, provides direct evidence. | Low throughput, semi-quantitative without careful optimization. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stability of a protein upon ligand binding. | Confirms direct binding of the PROTAC to the target protein in a cellular context. | Label-free, reflects target engagement in intact cells. | Indirect measure of binding, can be technically challenging. |
| Homogeneous Time-Resolved Fluorescence (HTRF) / AlphaLISA | Proximity-based assays that measure the formation of the ternary complex. | Quantifies the formation of the Target-PROTAC-E3 ligase complex. | High-throughput, quantitative, can be used for screening. | Requires specific antibodies or tagged proteins, potential for artifacts. |
| Immunoprecipitation (IP)-Western Blot | Pull-down of the target protein or E3 ligase followed by Western blotting for associated proteins. | Confirms the formation of the ternary complex in cells. | Provides direct evidence of the ternary complex in a cellular milieu. | Can be prone to non-specific binding, technically demanding. |
Performance Data of a Representative EGFR PROTAC with a PEG-based Linker
| PROTAC | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Gefitinib-based PROTAC (with PEG linker) | Mutant EGFR | HCC827 (EGFR del19) | 7.1 | >90 | [3] |
| Gefitinib-based PROTAC (with alkyl linker) | Mutant EGFR | HCC827 (EGFR del19) | 11 | Not Specified | [3] |
This data suggests that the choice of linker can significantly impact the potency of the PROTAC, with the PEG-based linker in this example demonstrating a lower half-maximal degradation concentration (DC50).
Experimental Protocols
Western Blot for Protein Degradation
Objective: To quantify the reduction in target protein levels following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere. Treat cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and denature by boiling. Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody specific to the target protein. Follow with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize bands using a chemiluminescence substrate and quantify band intensity using densitometry software. Normalize target protein levels to a loading control (e.g., GAPDH or β-actin).
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding of the PROTAC to the target protein in intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with the PROTAC or vehicle control.
-
Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Separate the soluble protein fraction from precipitated aggregates by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein in the supernatant by Western blot or other protein detection methods. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.
HTRF Assay for Ternary Complex Formation
Objective: To quantify the formation of the ternary complex (Target-PROTAC-E3 Ligase).
Methodology:
-
Reagent Preparation: Prepare assay buffer and solutions of the tagged target protein (e.g., GST-tagged), tagged E3 ligase (e.g., His-tagged), and the PROTAC at various concentrations.
-
Assay Plate Setup: Add the reagents to a microplate in the appropriate order (e.g., PROTAC, followed by target protein and E3 ligase).
-
Incubation: Incubate the plate to allow for ternary complex formation.
-
Detection Reagent Addition: Add HTRF detection reagents (e.g., anti-GST-Eu3+ and anti-His-d2).
-
Signal Measurement: Read the plate on an HTRF-compatible reader, measuring the emission at two wavelengths. The HTRF ratio is proportional to the amount of ternary complex formed.
Logical Comparison of PROTACs vs. Small Molecule Inhibitors
The following diagram illustrates the key differences in the mechanism and outcome of using a PROTAC versus a traditional small molecule inhibitor.
References
Head-to-Head Comparison: Acid-PEG3-C2-Boc vs. Alkyl Linkers in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to selecting the optimal linker for Proteolysis Targeting Chimeras (PROTACs) and other targeted drug delivery systems.
In the rapidly evolving field of targeted therapeutics, the choice of a chemical linker to connect a targeting moiety to a functional molecule—be it a warhead in an antibody-drug conjugate (ADC) or an E3 ligase ligand in a PROTAC—is a critical determinant of overall efficacy. This guide provides an in-depth, data-supported comparison of two prevalent flexible linker classes: the hybrid Acid-PEG3-C2-Boc linker and traditional alkyl linkers. Understanding the distinct physicochemical and biological properties imparted by these linkers is paramount for the rational design of potent and bioavailable therapeutic agents.
Executive Summary
The selection between a PEG-containing linker like this compound and a simple alkyl chain involves a trade-off between solubility, cell permeability, and metabolic stability. PEG linkers are renowned for their ability to enhance the aqueous solubility of often large and hydrophobic PROTAC molecules.[1] Conversely, alkyl linkers, being more hydrophobic, can in some cases improve cell membrane permeability.[2] The this compound linker represents a hybrid approach, incorporating both a hydrophilic PEG portion and a more hydrophobic alkyl segment, offering a balance of properties.
Data Presentation: Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is typically defined by two key parameters: the half-maximal degradation concentration (DC50), which represents the potency of the degrader, and the maximum level of degradation (Dmax). The following tables summarize representative data from studies comparing the performance of PROTACs with PEG and alkyl linkers.
Table 1: Impact of Linker Composition on Degradation of Target Proteins
| Target Protein | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | VHL | Alkyl/Ether (<12 atoms) | No degradation | - | [3] |
| TBK1 | VHL | Alkyl/Ether (21 atoms) | 3 | 96 | [3] |
| CRBN | VHL | Alkyl (9 atoms) | Concentration-dependent decrease | - | [3] |
| CRBN | VHL | PEG (3 units) | Weak degradation | - | [3] |
| BRD4 | CRBN | Short/Intermediate PEG (1-2 units) | >5000 | - | [3] |
| BRD4 | CRBN | Long PEG (4-5 units) | <500 | - | [3] |
Table 2: Influence of Linker Type on Physicochemical Properties and Permeability
| PROTAC | Linker Composition | cLogP | Permeability (10⁻⁷ cm s⁻¹) | Reference |
| PROTAC A | Alkyl | >1000 | 2.5 | [4] |
| PROTAC B | PEG2 | 500 | 1.8 | [4] |
| PROTAC C | PEG4 | 250 | 1.1 | [4] |
Note: The data presented are illustrative and compiled from various sources. Direct comparison across different studies should be made with caution due to variations in experimental conditions, target proteins, and E3 ligases.
Experimental Protocols
To facilitate the reproducible evaluation of different linker types, this section provides detailed methodologies for key experiments in the design and characterization of PROTACs.
General Synthesis of a PROTAC using this compound or an Alkyl Linker
This protocol describes a common synthetic route for coupling a protein of interest (POI) ligand and an E3 ligase ligand (e.g., pomalidomide) using either the this compound linker or a comparable Boc-protected amino-alkyl-acid linker.
Materials:
-
POI ligand with a free amine or alcohol functional group.
-
Pomalidomide.
-
This compound or a suitable Boc-protected amino-alkyl-acid.
-
Coupling agents (e.g., HATU, HOBt).
-
Base (e.g., DIPEA).
-
Solvents (e.g., DMF, DCM).
-
Trifluoroacetic acid (TFA) for Boc deprotection.
Procedure:
-
Coupling of Linker to Pomalidomide:
-
Dissolve pomalidomide, the this compound linker (or the alkyl equivalent), HATU, and HOBt in DMF.
-
Add DIPEA to the mixture and stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate) and wash with brine.
-
Purify the pomalidomide-linker conjugate by column chromatography.[5]
-
-
Boc Deprotection:
-
Dissolve the purified conjugate in a solution of TFA in DCM (e.g., 20% v/v).
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent and TFA under reduced pressure to yield the deprotected pomalidomide-linker.
-
-
Coupling of POI Ligand:
-
Dissolve the deprotected pomalidomide-linker, the POI ligand, HATU, and HOBt in DMF.
-
Add DIPEA and stir at room temperature overnight.
-
Purify the final PROTAC product by preparative HPLC.
-
Western Blot for Target Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[6][7]
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTACs (with either the this compound or alkyl linker) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system and quantify the band intensities using densitometry software.
-
Isothermal Titration Calorimetry (ITC) for Ternary Complex Cooperativity
ITC is a powerful technique to measure the thermodynamic parameters of binding and to determine the cooperativity of ternary complex formation.[8][9]
Procedure:
-
Sample Preparation:
-
Prepare solutions of the PROTAC, the target protein, and the E3 ligase in a matched buffer.
-
To measure ternary complex formation, the PROTAC can be saturated with one protein and then titrated into the second protein.
-
-
ITC Measurement:
-
Load the titrant (e.g., PROTAC-E3 ligase complex) into the syringe of the ITC instrument.
-
Load the titrand (e.g., target protein) into the sample cell.
-
Perform the titration and measure the heat changes upon each injection.
-
-
Data Analysis:
-
Analyze the data to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction.
-
The cooperativity factor (α) can be calculated by comparing the binding affinity of the PROTAC to one protein in the absence and presence of the other protein.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay to predict the passive permeability of a compound across a lipid membrane.[4][10]
Procedure:
-
Plate Preparation:
-
A 96-well filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.
-
An acceptor plate is filled with buffer.
-
-
Permeability Assay:
-
The test compounds (PROTACs with different linkers) are added to the donor wells of the filter plate.
-
The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a defined period.
-
-
Quantification:
-
The concentration of the compound in both the donor and acceptor wells is quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated.
-
Mandatory Visualization
Caption: The mechanism of action for a PROTAC, leading to targeted protein degradation.
Caption: A typical experimental workflow for the comparative evaluation of PROTAC linkers.
References
- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 2. t-Boc-Aminooxy-PEG3-acid, 1835759-82-4 | BroadPharm [broadpharm.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 5. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 9. benchchem.com [benchchem.com]
- 10. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
A Comparative Guide to the In Vivo Stability of Drug-Conjugate Linkers: Featuring Acid-Cleavable Moieties
For researchers, scientists, and professionals in drug development, the linker connecting a targeting moiety to a therapeutic payload is a critical component influencing both the efficacy and safety of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The stability of this linker in the systemic circulation is a key determinant of the therapeutic index. An ideal linker remains intact in the bloodstream to prevent premature payload release and off-target toxicity, while efficiently cleaving at the target site to unleash the therapeutic agent.[1][2][3]
This guide provides a comparative analysis of the in vivo stability of different linker technologies, with a focus on acid-cleavable linkers, exemplified by structures like the Acid-PEG3-C2-Boc linker. While direct in vivo stability data for the specific this compound linker is not extensively published, we can infer its likely performance based on the well-characterized behavior of acid-cleavable linkers. This guide will compare this class of linkers with other prevalent linker types, supported by experimental data from existing literature.
Comparative In Vivo Stability of Common Linker Classes
The choice of linker chemistry is a pivotal decision in the design of targeted drug conjugates.[] The following table summarizes the in vivo stability of major linker classes, providing a framework for selecting the appropriate linker for a given therapeutic application.
| Linker Class | Representative Linker Example(s) | Cleavage Mechanism | Typical In Vivo Half-Life | Key Advantages | Key Disadvantages |
| Acid-Cleavable | Hydrazone, Carbonate | Low pH environment (endosomes/lysosomes) | Variable, generally lower than other cleavable types | Effective for targets that internalize to acidic compartments. | Can be unstable at physiological pH, leading to premature drug release.[3] |
| Enzyme-Cleavable | Valine-Citrulline (VC), Valine-Alanine (VA) | Proteases (e.g., Cathepsin B) upregulated in tumor cells | ~144-230 hours (mouse, monkey)[1] | High plasma stability with specific cleavage at the target site.[3][5] | Efficacy is dependent on the expression levels of specific enzymes in the tumor. |
| Redox-Sensitive | Disulfide | High intracellular glutathione concentrations | Variable | Exploits the differential redox potential between the extracellular and intracellular environments. | Can be susceptible to cleavage by circulating thiols. |
| Non-Cleavable | Thioether (e.g., from SMCC) | Proteolytic degradation of the antibody backbone | ~250 hours (mouse)[1] | High plasma stability, reduced off-target toxicity.[3] | Requires complete degradation of the targeting moiety for payload release; may not have a bystander effect.[3][] |
Experimental Protocols for Assessing In Vivo Linker Stability
Accurate assessment of in vivo linker stability is crucial for the development of safe and effective drug conjugates. The two most common methods for this evaluation are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][6]
ELISA-Based Quantification of Intact Conjugate
This method measures the concentration of the fully assembled, payload-bearing conjugate in plasma samples over time.
Protocol Outline:
-
Animal Dosing: Administer the drug conjugate intravenously to an appropriate animal model (e.g., mice or rats).
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 5 minutes, 1, 6, 24, 48, 96, and 168 hours post-injection). Process the blood to obtain plasma.[2]
-
Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the targeting moiety (e.g., the antibody's target).
-
Sample Incubation: Add diluted plasma samples to the wells. The intact conjugate will bind to the coated antigen.
-
Detection: Use an enzyme-conjugated secondary antibody that specifically recognizes the payload. This ensures that only conjugates with the payload still attached are detected.
-
Substrate Addition: Add a chromogenic or fluorogenic substrate that reacts with the enzyme on the secondary antibody to produce a measurable signal.
-
Data Analysis: Measure the signal intensity using a plate reader. The signal is proportional to the concentration of the intact conjugate in the sample.
LC-MS/MS-Based Quantification of Free Payload
This highly sensitive and specific method quantifies the amount of payload that has been prematurely released from the conjugate into the circulation.[1]
Protocol Outline:
-
Animal Dosing and Sample Collection: Follow the same procedure as described in the ELISA protocol.
-
Sample Preparation:
-
Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to the plasma samples to precipitate proteins, including the conjugate and other plasma proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the small-molecule free payload.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into a liquid chromatography system to separate the free payload from other small molecules.
-
The separated payload is then introduced into a mass spectrometer for detection and quantification.
-
-
Data Analysis: The amount of free payload is quantified by comparing its signal to a standard curve generated with known concentrations of the payload.[1]
Visualizing the Assessment of In Vivo Linker Stability
To further elucidate the processes involved in evaluating linker stability, the following diagrams illustrate the experimental workflow and the factors influencing the fate of a drug conjugate in vivo.
Caption: Workflow for assessing the in vivo stability of drug conjugates.
Caption: Desired vs. undesired pathways for drug conjugate cleavage.
References
The Strategic Role of the Linker in PROTAC Design: A Comparative Guide Featuring Acid-PEG3-C2-Boc
For researchers, scientists, and drug development professionals, the engineering of Proteolysis-Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention. By hijacking the cell's ubiquitin-proteasome system, PROTACs can catalytically degrade specific proteins of interest (POIs), offering advantages over traditional inhibitors.[1][2] A critical, yet often underestimated, component of these heterobifunctional molecules is the linker that connects the POI-binding ligand to the E3 ligase-recruiting ligand. Its composition, length, and flexibility are pivotal in dictating the efficacy, selectivity, and pharmacokinetic properties of the entire molecule.[3][4]
This guide provides a comparative analysis of the Acid-PEG3-C2-Boc linker, a representative of the widely used polyethylene glycol (PEG) and alkyl/ether-based linkers, against other common linker classes.[5][6][7] We will delve into case studies of PROTACs targeting Epidermal Growth Factor Receptor (EGFR) and the mammalian target of rapamycin (mTOR), proteins implicated in various cancers, to illustrate the impact of linker choice on degradation performance.
The PROTAC Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome. The PROTAC is then released to repeat the cycle, enabling its catalytic action.[2]
Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.
Comparative Analysis of PROTAC Linkers
The choice of linker is a critical determinant of a PROTAC's success. While flexible linkers like PEG and alkyl chains are synthetically accessible and can enhance solubility, more rigid linkers may offer improved potency and pharmacokinetics through conformational pre-organization.[4][8]
Figure 2: Classification of common PROTAC linker types.
| Linker Type | Representative Structure | Advantages | Disadvantages |
| PEG/Alkyl (e.g., this compound) | Combination of polyethylene glycol and alkyl chains. | Good water solubility, synthetic accessibility, and flexibility to facilitate ternary complex formation.[9][10] | Can have reduced metabolic stability and may be more challenging to synthesize than simple alkyl chains.[4] |
| Alkyl Chains | Saturated or unsaturated hydrocarbon chains. | Synthetically simple and chemically stable.[8] | Can be hydrophobic, potentially limiting aqueous solubility and cellular uptake.[4] |
| Rigid Linkers (e.g., Piperidine/Piperazine, Alkynes) | Contain cyclic or unsaturated moieties. | Can pre-organize the PROTAC into an active conformation, potentially increasing potency and selectivity.[4][11] Improved metabolic stability.[4] | More synthetically challenging to prepare. Lack of flexibility can sometimes hinder the formation of a productive ternary complex.[12] |
Case Studies: EGFR and mTOR Degraders
While specific, named PROTACs explicitly using the "this compound" linker are not prominently featured in publicly available literature, its structural motifs (short PEG chain combined with an alkyl spacer) are representative of linkers used in the development of degraders for targets like EGFR and mTOR.[5][7] Structure-activity relationship (SAR) studies on PROTACs targeting these kinases reveal the critical role of the linker in achieving potent degradation.
For instance, in the development of EGFR degraders, it has been shown that both the length and composition of the linker are crucial. Some studies have found that longer, more flexible linkers can lead to more effective EGFR degradation.[13] Conversely, other research has highlighted the success of more rigid linkers in specific contexts. This underscores that the optimal linker is highly dependent on the specific warhead and E3 ligase ligand combination.
Similarly, in the pursuit of mTOR degraders, flexible linkers such as PEG and alkyl chains have been shown to exhibit superior degradation efficiency, likely by more effectively promoting the formation of the ternary complex.[8]
Table 1: Comparative Performance of Representative PROTACs
| Target | PROTAC (Linker Type) | DC50 | Dmax | Cell Line | E3 Ligase Recruited |
| EGFR (mutant) | Representative PROTAC with PEG/Alkyl Linker | ~5-50 nM | >90% | HCC-827 | VHL/CRBN |
| EGFR (mutant) | Compound 6 (Alkyl Linker) | 5.0 nM | >95% | HCC-827 | VHL |
| EGFR (mutant) | Compound 10 (Alkyl Linker) | 11 nM | >95% | HCC-827 | CRBN |
| mTOR | Representative PROTAC with PEG/Alkyl Linker | ~10-100 nM | >80% | MCF-7 | CRBN |
| PI3K/mTOR | GP262 (Alkyl Linker) | Not specified | Potent dual degradation | MDA-MB-231, MCF-7 | VHL |
Note: Data for the representative PROTAC with a PEG/Alkyl linker is an approximation based on published data for similar structures. Specific values for a PROTAC using the exact this compound linker are not publicly available.
Experimental Protocols
1. Western Blot for Determination of DC50 and Dmax
This is a fundamental assay to quantify the degradation of the target protein.
-
Cell Culture and Treatment: Plate cells (e.g., HCC-827 for EGFR, MCF-7 for mTOR) and allow them to adhere. Treat with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against the target protein (e.g., anti-EGFR or anti-mTOR) and a loading control (e.g., anti-GAPDH or anti-β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation).
2. Ternary Complex Formation Assays
These assays confirm the PROTAC's ability to bring together the target protein and the E3 ligase.
-
Co-immunoprecipitation (Co-IP): Treat cells with the PROTAC. Lyse the cells and incubate the lysate with an antibody against the target protein or E3 ligase. Use protein A/G beads to pull down the antibody-protein complex. Elute the bound proteins and analyze by Western blot for the presence of all three components of the ternary complex.
-
Fluorescence Polarization (FP): This in vitro assay can measure the binding affinities of the PROTAC to the target protein and the E3 ligase individually and as a ternary complex. A fluorescently labeled ligand for one of the proteins is used, and the change in polarization upon binding of the other components is measured.
3. Cellular Viability Assays (e.g., MTT or CellTiter-Glo)
These assays assess the downstream effect of protein degradation on cell proliferation and viability.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC.
-
Assay Protocol: After the desired incubation period (e.g., 72 hours), add the assay reagent (e.g., MTT or CellTiter-Glo) according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence to determine the number of viable cells. Plot cell viability against the PROTAC concentration to determine the IC50 (concentration at which 50% of cell growth is inhibited).
Conclusion
The linker is a critical determinant of PROTAC efficacy, and its design requires careful consideration of length, composition, and rigidity. The this compound linker, with its combination of PEG and alkyl moieties, represents a versatile and widely used class of linkers that can confer favorable properties such as solubility and flexibility. However, as demonstrated by comparative data, the optimal linker is target and system-dependent. A systematic evaluation of different linker types, using the experimental protocols outlined above, is essential for the development of potent and selective protein degraders. Future advancements in computational modeling and structural biology will undoubtedly further rationalize linker design and accelerate the development of next-generation PROTAC therapeutics.
References
- 1. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Discovery of novel EGFR-PROTACs capable of degradation of multiple EGFR-mutated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Small Molecule-Degrader Conjugates: Evaluating the Structure-Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 10. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Acid-PEG3-C2-Boc: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility are paramount in scientific research. For drug development professionals and researchers utilizing specialized chemical reagents like Acid-PEG3-C2-Boc, a PROTAC (Proteolysis Targeting Chimera) linker, understanding the proper disposal procedures is a critical aspect of the experimental workflow. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound, fostering a culture of safety and trust in laboratory operations.
Core Safety and Handling Principles
Before initiating any disposal protocol, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. The SDS for this compound, also known as (Boc-amino)-PEG3-C2-Carboxylic Acid, indicates that the substance is not classified as a hazardous mixture.[1] Transportation regulations also classify it as non-hazardous. However, standard laboratory precautions should always be observed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, and handling the chemical in a well-ventilated area.
Step-by-Step Disposal Protocol
The appropriate disposal method for this compound is contingent on whether it is in its pure form or has been mixed with other substances. Polyethylene glycol (PEG) compounds, of which this compound is a derivative, are generally considered to be of low toxicity and are biodegradable.[2][3]
Step 1: Purity Assessment
The first and most critical step is to determine if the this compound waste is contaminated with any hazardous materials.
-
Uncontaminated Waste: If the compound is in its original, unused state or is only mixed with other non-hazardous materials, it can be managed as non-hazardous waste.[2]
-
Contaminated Waste: If the this compound has been used in a reaction or is mixed with any substance classified as hazardous (e.g., flammable, corrosive, reactive, toxic), the entire mixture must be treated as hazardous waste.[2] The disposal procedure will then be dictated by the nature of the hazardous contaminant(s).
Step 2: Non-Hazardous Waste Disposal
For pure or uncontaminated this compound:
-
Consult Institutional Guidelines: Always adhere to your organization's specific protocols for chemical waste disposal.[2] Your institution's Environmental Health and Safety (EHS) department is the primary resource for these procedures.
-
Incineration: A recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.
-
Licensed Waste Disposal Contractor: For larger quantities, the waste should be stored in clearly labeled, sealed containers for collection by a licensed chemical waste disposal contractor.[3][4]
-
Avoid Waterway Contamination: Do not allow the product to enter drains, waterways, or the soil. While biodegradable, releasing chemical waste into wastewater systems can negatively impact treatment processes.[3]
Step 3: Hazardous Waste Disposal
If the this compound waste is contaminated with hazardous substances:
-
Identify All Contaminants: List all substances that have been mixed with the this compound.
-
Consult SDS for All Components: Review the SDS for each contaminant to understand its specific hazards and disposal requirements.[2]
-
Segregate Waste: Do not mix incompatible waste streams. Hazardous waste must be segregated based on its chemical properties (e.g., flammable, corrosive, reactive).
-
Labeling and Storage: The waste container must be clearly labeled with the words "Hazardous Waste" and a complete list of its contents. Store the container in a designated satellite accumulation area until it is collected by your institution's EHS department or a licensed hazardous waste contractor.
-
Regulatory Compliance: Ensure that all federal, state, and local regulations for hazardous waste disposal are strictly followed.
Quantitative Data Summary
For quick reference, the following table summarizes the key properties of this compound relevant to its handling and disposal.
| Property | Value | Source |
| Chemical Name | (Boc-amino)-PEG3-C2-Carboxylic Acid | |
| CAS Number | 1347750-75-7 | [1] |
| Molecular Formula | C14H27NO7 | |
| Molecular Weight | 321.37 g/mol | |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
| Transportation Classification | Non-hazardous for transportation |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
By adhering to these guidelines, researchers and laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby contributing to a safer and more sustainable research environment.
References
Essential Safety and Operational Guide for Handling Acid-PEG3-C2-Boc
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Acid-PEG3-C2-Boc. Adherence to these procedures is essential for ensuring personal safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield.[1][2] | Protects eyes from accidental splashes of the chemical.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber).[1][3] | Prevents skin contact with the chemical.[3] It is important to inspect gloves for any signs of degradation or puncture before use.[4] |
| Body Protection | A lab coat or chemical-resistant apron.[1][2] For larger quantities, a chemical-resistant suit or coveralls may be necessary.[2][5] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A vapor respirator is recommended, especially when handling the substance outside of a fume hood or in poorly ventilated areas.[1] | Protects against the inhalation of any vapors or aerosols that may be generated.[3] |
| Foot Protection | Closed-toe shoes, preferably chemical-resistant safety boots if handling large quantities or there is a risk of spills.[1][3] | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1]
-
Ensure that a safety shower and eyewash station are readily accessible.[1]
-
Before starting, review the Safety Data Sheet (SDS) for this compound.
-
Clear the workspace of any unnecessary items to prevent contamination and accidents.
2. Donning PPE:
-
Put on all required PPE as outlined in the table above before handling the chemical.
3. Aliquoting and Weighing:
-
If working with a solid, handle it in a way that minimizes dust generation.
-
Use appropriate tools (e.g., spatula, weigh paper) to handle the compound.
-
Close the container tightly after use to prevent exposure to air and moisture.[6]
4. Dissolving the Compound:
-
When dissolving, add the solvent to the compound slowly.
-
If the process generates vapors, ensure it is done within a fume hood.
5. Storage:
-
Store this compound in a tightly sealed container in a freezer.[6]
-
Recommended storage temperatures are -20°C for short-term (up to 1 month) and -80°C for long-term (up to 6 months).[7][8]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused/Expired Compound | Dispose of as hazardous chemical waste in accordance with federal, state, and local regulations.[1] Do not dispose of it down the drain.[9] |
| Contaminated Materials | Items such as gloves, weigh paper, and pipette tips that have come into contact with the chemical should be collected in a designated hazardous waste container. |
| Empty Containers | Rinse the container with an appropriate solvent three times. The rinsate should be collected and disposed of as hazardous waste. Once cleaned, the container can be disposed of according to institutional guidelines. |
| Spills | For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal as hazardous waste.[1] For large spills, evacuate the area and follow your institution's emergency spill response procedures. Prevent the spill from entering drains.[1] |
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 3. leelinework.com [leelinework.com]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. maxedoutcompounds.com [maxedoutcompounds.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
